molecular formula C9H8ClFO B1627608 1-Chloro-1-(4-fluorophenyl)propan-2-one CAS No. 23211-68-9

1-Chloro-1-(4-fluorophenyl)propan-2-one

Cat. No.: B1627608
CAS No.: 23211-68-9
M. Wt: 186.61 g/mol
InChI Key: VRBNVDPZTSCHLJ-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-fluorophenyl)propan-2-one ( 23211-68-9) is an organic compound with the molecular formula C9H8ClFO and a molecular weight of 186.61 g/mol . This compound is characterized by its ketone functional group adjacent to a chloro-substituted carbon, which is bonded to a 4-fluorophenyl ring. It is typically supplied as a liquid and is recommended to be stored at room temperature, sealed in a dry container to maintain stability . This chemical serves as a versatile building block and key synthetic intermediate in medicinal chemistry and pharmaceutical research . Chlorine and fluorine-containing compounds, like this one, are of significant interest in drug discovery and development. More than 250 FDA-approved drugs contain chlorine, playing a vital role in treating a wide array of diseases, including those affecting the cardiovascular and central nervous systems . The introduction of halogen atoms, such as chlorine and fluorine, into organic molecules is a common strategy to fine-tune their physicochemical properties, metabolic stability, and binding affinity to biological targets . As such, this compound is a valuable scaffold for the inspiration and discovery of new therapeutic agents against numerous diseases . This product is intended For Research Use Only and is not for medicinal, household, or other uses. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1-(4-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-6(12)9(10)7-2-4-8(11)5-3-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBNVDPZTSCHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593498
Record name 1-Chloro-1-(4-fluorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23211-68-9
Record name 1-Chloro-1-(4-fluorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mechanism of action of 1-Chloro-1-(4-fluorophenyl)propan-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Pharmacodynamics and Biochemical Reactivity of 4-Fluorinated


-Chloroketone Scaffolds 

Executive Summary This technical guide characterizes the mechanism of action (MoA) for 1-Chloro-1-(4-fluorophenyl)propan-2-one and its bioactive aminated derivatives. This scaffold presents a dualistic pharmacological profile:

  • The Parent Scaffold (

    
    -Haloketone):  Acts as a potent electrophilic alkylating agent, functioning as an irreversible inhibitor of cysteine proteases and a depletor of intracellular thiols.
    
  • The Aminated Derivatives (Substituted Cathinones): Function as monoamine transporter (MAT) substrates, inducing non-exocytotic neurotransmitter efflux via transporter inversion.

Part 1: The Electrophilic Core – Covalent Cysteine Modification

Context: The parent compound, this compound, contains a highly reactive


-chloroketone moiety. In biochemical applications, this structure is utilized as an affinity label or "warhead" for targeting nucleophilic amino acid residues.[1]
Mechanism of Alkylation

The primary mechanism is an irreversible nucleophilic substitution (


) . The electron-withdrawing effect of the carbonyl group, combined with the inductive effect of the 4-fluoro substituent on the phenyl ring, polarizes the 

-carbon, making it highly susceptible to attack by thiolate anions (Cys-S⁻) or imidazole nitrogens (His).
  • Target: Catalytic dyads/triads of Cysteine Proteases (e.g., Papain, Cathepsins).

  • Reaction: The enzyme's active site cysteine attacks the

    
    -carbon, displacing the chloride ion. This forms a stable thioether adduct, permanently inactivating the enzyme.
    
Visualization: Covalent Inhibition Pathway

CovalentInhibition Enzyme Active Enzyme (Nu: Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Scaffold 1-Chloro-1-(4-F-Ph) (Electrophile) Scaffold->Complex Transition Transition State (SN2 Attack) Complex->Transition Nucleophilic Attack Adduct Alkylated Enzyme (Thioether Bond) Transition->Adduct Cl- Departure Inhibition Irreversible Inactivation Adduct->Inhibition Stable Adduct

Figure 1. Kinetic pathway of cysteine protease inactivation by


-chloroketones.
Experimental Protocol: Kinetic Assessment of Thiol Reactivity

Objective: Quantify the electrophilic reactivity (


) of the scaffold against a model thiol (Glutathione or N-acetylcysteine).

Materials:

  • Test Compound: this compound (10 mM stock in DMSO).

  • Substrate: Reduced Glutathione (GSH).

  • Reagent: DTNB (Ellman’s Reagent).

  • Buffer: PBS, pH 7.4 (physiological) and pH 8.0 (enhanced reactivity).

Workflow:

  • Preparation: Dilute GSH to 500

    
    M in PBS.
    
  • Incubation: Add Test Compound at varying concentrations (10–500

    
    M). Maintain at 37°C.
    
  • Aliquoting: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching/Detection: Mix aliquot with 150

    
    L DTNB solution (2 mM).
    
  • Readout: Measure Absorbance at 412 nm (TNB anion formation).

  • Analysis: Plot

    
     vs. time to determine pseudo-first-order rate constants (
    
    
    
    ).

Part 2: Pharmacodynamics of Aminated Derivatives

Context: When the chlorine is displaced by an amine (e.g., methylamine, pyrrolidine), the scaffold becomes a 4-Fluorocathinone derivative (e.g., Flephedrone, 4-FMC). These are potent psychotropic agents acting on Monoamine Transporters (MATs).

Mechanism: Transporter Substrate & Efflux

Unlike cocaine (which blocks the transporter), these derivatives act as substrates .[2]

  • Recognition: The molecule binds to the orthosteric site of DAT/NET/SERT.

  • Translocation: The transporter moves the drug into the cytosol.[3]

  • Reverse Transport: This translocation triggers a conformational shift (inward-facing to outward-facing) that pumps endogenous neurotransmitters (Dopamine/Serotonin) out of the neuron into the synaptic cleft.

  • VMAT2 Interaction: Some derivatives also enter synaptic vesicles via VMAT2, disrupting the proton gradient and dumping vesicular pools of neurotransmitters into the cytosol, further driving efflux.

Key Structure-Activity Relationship (SAR):

  • 4-Fluoro Substitution: Significantly increases potency at SERT (Serotonin Transporter) compared to the non-halogenated parent. This shifts the profile towards an empathogen (MDMA-like) rather than a pure stimulant.

  • 
    -Ketone:  Reduces blood-brain barrier permeability slightly compared to amphetamines but increases polarity.
    
Comparative Pharmacological Data

Data synthesized from in vitro synaptosomal uptake assays.

Derivative ClassDAT

(nM)
SERT

(nM)
NET

(nM)
DA/5-HT RatioPrimary Effect
4-Fluoro-Methcathinone (4-FMC) ~1,800~600~1003.0Mixed Stimulant/Empathogen
4-Fluoro-Amphetamine (4-FA) ~400~800~400.5Balanced Release
Methcathinone (Control) ~400>10,000~60<0.04Pure Stimulant
MDMA (Reference) ~1,500~200~5007.5Empathogen

Note: Lower


 indicates higher potency. The DA/5-HT ratio determines the qualitative effect (High = Stimulant; Low = Empathogen).
Visualization: Synaptic Efflux Mechanism

MAT_Efflux Extracellular Synaptic Cleft Intracellular Cytosol Drug_Out 4-F-Derivative (Out) DAT_Out DAT (Outward Facing) Drug_Out->DAT_Out Substrate Binding Complex_Trans Translocation DAT_Out->Complex_Trans Drug_In 4-F-Derivative (In) Complex_Trans->Drug_In Entry DAT_In DAT (Inward Facing) Complex_Trans->DAT_In Conformational Flip DA_In Dopamine (Cytosolic) DA_In->DAT_In Reverse Transport DA_Out Dopamine Efflux (Synaptic Spike) DAT_In->DA_Out Non-Exocytotic Release

Figure 2.[4][5] Mechanism of transporter-mediated neurotransmitter efflux induced by 4-fluorinated cathinones.

Part 3: Advanced Experimental Protocols

Protocol 3.1: Monoamine Uptake Inhibition Assay (HEK293-DAT/SERT)

Objective: Determine the


 of the derivative for inhibiting the reuptake of 

-Dopamine or

-Serotonin.

Reagents:

  • HEK293 cells stably expressing human DAT or SERT.[5]

  • Radioligands:

    
    -DA and 
    
    
    
    -5-HT.
  • Assay Buffer: Krebs-Ringer-HEPES (KRH).

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in poly-D-lysine coated 24-well plates. Incubate 24h.
    
  • Pre-incubation: Wash cells with KRH. Add Test Derivative (1 nM – 100

    
    M) and incubate for 10 min at 25°C.
    
    • Scientific Rationale: Short pre-incubation prevents receptor internalization confounding the uptake data.

  • Substrate Addition: Add

    
    -Neurotransmitter (final conc. 20 nM). Incubate 5 min.
    
  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH (stops transport).

  • Lysis: Solubilize cells in 1% SDS.

  • Quantification: Liquid scintillation counting.

  • Calculation: Normalize to vehicle control (100% uptake) and non-specific uptake (Cocaine/Fluoxetine treated). Fit to sigmoidal dose-response curve.

Protocol 3.2: Cytotoxicity Screening (ATP Depletion)

Objective: Assess the metabolic toxicity of the parent chloroketone vs. the aminated derivative.

  • Cell Line: HepG2 (liver model) or SH-SY5Y (neuronal model).

  • Dosing: Expose cells to 0–1000

    
    M of compound for 24 hours.
    
  • Assay: CellTiter-Glo® (Promega) Luminescent Assay.

    • Mechanism:[5][6][7][8][9][10][11][12][13] Luciferase requires ATP. Luminescence is directly proportional to viable cell ATP levels.

  • Readout:

    
     for viability.
    
    • Expected Result: The parent

      
      -chloroketone will show higher toxicity (lower 
      
      
      
      ) due to non-specific protein alkylation compared to the aminated derivative.

References

  • Simmler, L. D., et al. (2013).[14] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

  • Saha, K., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology. Link

  • Baumann, M. H., et al. (2014). Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs that will need targeted therapeutic interventions. Pharmacology & Therapeutics.[4][8][12] Link

  • Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews. Link

  • Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Swiss Medical Weekly. Link

Sources

An In-depth Technical Guide to 1-Chloro-1-(4-fluorophenyl)propan-2-one as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-1-(4-fluorophenyl)propan-2-one, a versatile α-haloketone intermediate, and its significant role as a precursor in modern organic synthesis. The unique structural features of this molecule, namely the electrophilic α-carbon and the adjacent carbonyl group, impart a rich and varied reactivity profile. This guide delves into the synthesis of this compound, its key chemical transformations, and its applications in the construction of complex molecular architectures, with a particular focus on the synthesis of psychoactive substances and other pharmacologically relevant compounds. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to equip researchers and drug development professionals with the necessary knowledge for its effective and safe utilization.

Introduction: The Dual Reactivity of α-Haloketones

α-Haloketones are a class of bifunctional organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This arrangement creates two electrophilic centers: the α-carbon and the carbonyl carbon[1]. This dual reactivity makes them invaluable building blocks in organic synthesis, particularly for the construction of complex molecules and heterocyclic systems which are prevalent in many pharmaceutical agents[1][2]. This compound is a prime example of this class, with the fluorine atom on the phenyl ring further modulating its electronic properties and potential biological activity in downstream products.

The reactivity of α-haloketones like this compound is governed by several key principles[1]:

  • Enhanced Electrophilicity of the α-Carbon: The electron-withdrawing effect of the adjacent carbonyl group significantly increases the partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack. This renders it a potent alkylating agent[1].

  • Acidity of α'-Hydrogens: The protons on the methyl group (the α'-position) are acidic and can be readily removed by a base to form an enolate intermediate. This is a crucial step in reactions such as the Favorskii rearrangement[1][3][4][5][6].

  • Electrophilicity of the Carbonyl Carbon: As with all ketones, the carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to a variety of addition reactions[1].

This guide will explore how these fundamental principles are applied in the synthesis and subsequent reactions of this compound.

Synthesis of this compound

The most common and direct route to α-haloketones is the halogenation of the corresponding ketone at the α-position[7]. Therefore, the synthesis of this compound typically starts with the precursor ketone, 1-(4-fluorophenyl)propan-2-one.

Synthesis of the Precursor Ketone: 1-(4-fluorophenyl)propan-2-one

A common method for the synthesis of 1-(4-fluorophenyl)propan-2-one is through a Friedel-Crafts acylation reaction or related methodologies.

α-Chlorination of 1-(4-fluorophenyl)propan-2-one

The direct α-chlorination of ketones can be achieved using various chlorinating agents. A common and effective method involves the use of sulfuryl chloride (SO₂Cl₂) in an inert solvent.

Experimental Protocol: α-Chlorination with Sulfuryl Chloride

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

Materials:

  • 1-(4-fluorophenyl)propan-2-one

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-fluorophenyl)propan-2-one (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.0-1.2 eq) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C. The reaction is often exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, cold saturated sodium bicarbonate solution to neutralize the acidic byproducts.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze sulfuryl chloride and the product.

  • Low Temperature: The initial addition is performed at 0 °C to control the exothermicity of the reaction and to minimize the formation of side products.

  • Inert Atmosphere: Prevents side reactions with atmospheric components.

  • Quenching with Bicarbonate: Neutralizes the HCl and sulfuric acid byproducts generated during the reaction.

Key Synthetic Transformations and Applications

The dual electrophilic nature of this compound allows for a wide array of synthetic transformations, making it a valuable precursor for various target molecules.

Nucleophilic Substitution: A Gateway to Cathinone Derivatives

One of the most fundamental reactions of α-haloketones is the nucleophilic substitution of the α-halogen atom. Due to the activation by the adjacent carbonyl group, these reactions typically proceed readily via an Sₙ2 mechanism[1]. A wide range of nucleophiles, including amines, can be employed to introduce diverse functionalities.

The reaction of this compound with primary or secondary amines is a key step in the synthesis of substituted cathinones, a class of psychoactive substances. For example, its reaction with methylamine leads to the formation of 4-fluoromethcathinone (flephedrone)[8][9][10].

Experimental Protocol: Synthesis of 4-Fluoro-N-methylcathinone (Flephedrone)

Disclaimer: This protocol is for informational purposes only and describes the synthesis of a controlled substance in many jurisdictions. All activities must be conducted in compliance with local laws and regulations by authorized personnel in a licensed facility.

Materials:

  • This compound

  • Methylamine solution (e.g., 40% in water or as a solution in an organic solvent)

  • An appropriate solvent (e.g., ethanol, isopropanol, or acetonitrile)

  • A base (e.g., triethylamine or potassium carbonate) to neutralize the HCl formed.

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the base (1.1-1.5 eq).

  • Cool the mixture in an ice bath.

  • Slowly add the methylamine solution (2-3 eq) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove salts.

  • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude product.

  • The product can be further purified by recrystallization or conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Causality Behind Experimental Choices:

  • Excess Amine: Using an excess of the amine helps to drive the reaction to completion and can also act as a base to neutralize the HCl byproduct.

  • Solvent Choice: The choice of solvent can influence the reaction rate and work-up procedure. Alcohols are often used as they are good solvents for both the starting materials and the amine.

  • Base: An external base is often added to prevent the protonation of the amine nucleophile by the HCl generated, which would render it unreactive.

G cluster_0 Step 1: α-Chlorination cluster_1 Step 2: Nucleophilic Substitution start 1-(4-fluorophenyl)propan-2-one reagent1 SO₂Cl₂, CH₂Cl₂ product1 This compound start->product1 α-chlorination product1_2 This compound reagent2 CH₃NH₂, Base product2 4-Fluoromethcathinone (Flephedrone) product1_2->product2 Amination

Caption: Proposed pathway for the synthesis of a 2-aminothiazole derivative.

The Favorskii Rearrangement

The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that leads to the formation of carboxylic acid derivatives. [1][3][4][5][6]For acyclic α-haloketones with acidic α'-protons, like this compound, the reaction proceeds through a cyclopropanone intermediate.

Treatment of this compound with a strong base, such as sodium hydroxide, would be expected to yield 2-(4-fluorophenyl)propanoic acid. If an alkoxide is used as the base, the corresponding ester would be formed. This rearrangement provides a method for skeletal reorganization and the synthesis of branched carboxylic acids.

Diagram: Favorskii Rearrangement of this compound

Favorskii start This compound enolate Enolate Intermediate start->enolate Deprotonation at α' base Base (e.g., OH⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular Sₙ2 adduct Tetrahedral Adduct cyclopropanone->adduct Nucleophilic attack by base carbanion Carbanion adduct->carbanion Ring opening product 2-(4-fluorophenyl)propanoic acid carbanion->product Protonation

Caption: Mechanism of the Favorskii rearrangement for the title compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₉H₈ClFO
Molecular Weight 186.61 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
CAS Number 23211-68-9

Spectroscopic Analysis (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (α' position) around 2.3-2.5 ppm. The methine proton at the α-position, being adjacent to the chlorine and the carbonyl group, would likely appear as a singlet further downfield, around 5.0-5.5 ppm. The aromatic protons of the 4-fluorophenyl group would appear as two multiplets in the aromatic region (7.0-7.5 ppm), characteristic of a para-substituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon around 195-205 ppm. The α-carbon bearing the chlorine would be expected in the range of 60-70 ppm. The methyl carbon (α') would appear upfield, around 25-30 ppm. The aromatic carbons would show characteristic signals, with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant.

  • Mass Spectrometry (EI-MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 186, with a characteristic M+2 peak at m/z 188 with an intensity of about one-third of the M⁺ peak, indicative of the presence of one chlorine atom. Common fragmentation patterns would include the loss of a chlorine radical (M-35) and cleavage of the acyl group, leading to fragments corresponding to the 4-fluorobenzoyl cation (m/z 123) and the acetyl cation (m/z 43). [5][6][11]

Safety and Handling

α-Haloketones are potent alkylating agents and should be handled with appropriate safety precautions. They are often lachrymatory (tear-producing) and can be corrosive and toxic.

General Safety Precautions:

  • Handling: All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly versatile and reactive precursor in organic synthesis. Its dual electrophilic nature allows for a broad range of transformations, providing access to a diverse array of functionalized acyclic and cyclic compounds. Its demonstrated utility as a precursor to fluorinated cathinones highlights its relevance in the synthesis of psychoactive substances and, by extension, in the development of new pharmaceutical agents targeting the central nervous system. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe application in research and drug development.

References

  • Michigan State University Department of Chemistry. Rearrangement. Available from: [Link].

  • Slideshare. Favorskii rearrangement----Sir Khalid (Organic). Available from: [Link].

  • Dr. H.N. Sinha Arts & Commerce College. Organic Chemistry Rearrangement. Available from: [Link].

  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link].

  • MDPI. Synthetic Access to Aromatic α-Haloketones. Available from: [Link].

  • Google Patents. Synthesis of racemic amphetamine derivatives by cuprate addition reaction with aziridine phosphoramidate compounds - Patent US-9321794-B2.
  • Pharmapotheca A. Patents. Available from: [Link].

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link].

  • National Center for Biotechnology Information. 1-(4-Fluorophenyl)thiourea. Available from: [Link].

  • ACS Publications. Synthesis of Arylpropylanrines. I. From My1 Chloride. Available from: [Link].

  • MDPI. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Available from: [Link].

  • LJMU Research Online. 4-Fluoromethcathinone (flephedrone; 4-FMC). Available from: [Link].

  • PrepChem.com. Synthesis of 1-[(4-chlorophenyl)thio]-2-propanone. Available from: [Link].

  • Expert Committee on Drug Dependence Information Repository. 4-Fluoromethcathinone. Available from: [Link].

  • Google Patents. Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone.
  • National Center for Biotechnology Information. 1-Chloro-1-(4-chlorophenyl)propan-2-one. Available from: [Link].

  • Google Patents. Chlorination with sulfuryl chloride - US3920757A.
  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Available from: [Link].

  • MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link].

  • Google Patents. Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone.
  • ChemRxiv. Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. Available from: [Link].

  • National Center for Biotechnology Information. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. Available from: [Link].

  • Organic Chemistry Portal. Synthesis of primary amines. Available from: [Link].

  • ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link].

  • European Patent Office. SYNTHESIS OF DELTA 9,11 STEROIDS. Available from: [Link].

  • DiVA. Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. Available from: [Link].

  • Semantic Scholar. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Available from: [Link].

  • NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Available from: [Link].

Sources

The Fluorine-Chlorine Synergy: Investigating the Reactivity of Fluorinated Alpha-Chloroketones

[1]

Executive Summary

In the high-stakes arena of modern drug discovery, the


-chloro-

-fluoro ketone
1fluorinated chiral quaternary centers

This technical guide dissects the unique reactivity profile of these bifunctional electrophiles. Unlike simple haloketones, the interplay between the hard, highly electronegative fluorine atom and the displaceable chlorine atom creates a distinct "reactivity hierarchy." We will explore how to exploit this hierarchy to synthesize complex heterocycles and enantiopure pharmacophores.

Structural & Electronic Landscape

To predict reactivity, one must first understand the ground-state electronics of the

1
The Gem-Halo Effect and Bond Strengths

The carbon-fluorine bond (


1chlorine is exclusively the leaving group

Conformational Locking

Electronic repulsion between the carbonyl oxygen lone pairs and the fluorine lone pairs forces the C-F bond to adopt specific conformations.

  • Orthogonality: Research indicates that

    
    -fluoro ketones often favor conformations where the C-F bond is orthogonal to the carbonyl 
    
    
    -system to minimize dipolar repulsion.[1]
  • Impact on Reactivity: This conformational preference can actually retard nucleophilic attack at the carbonyl carbon (relative to chloro- or bromo-analogs) due to stereoelectronic misalignment, despite the high electronegativity of fluorine suggesting otherwise.

Carbonyl Electrophilicity

Despite the conformational effects, the cumulative electron-withdrawing nature of the

hydrates

hemiacetals

Primary Reactivity Modes: The Reaction Map

The reactivity of


ReactivityMapSubstrateα-Chloro-α-Fluoro Ketone(R-CO-C(Cl)(F)-R')PathAPath A: Nucleophilic Substitution (SN2)Target: α-CarbonSubstrate->PathA Azide (N3-), Thiol (RS-)(Inversion/Retention)PathBPath B: Carbonyl AdditionTarget: C=O CarbonSubstrate->PathB Grignard, Hydride,Phosphonium YlidesPathCPath C: Enolate/CyclizationTarget: α-Carbon + C=OSubstrate->PathC Base (Aldol/Darzens)ProdAChiral FluorinatedQuaternary Centers(Nu replaces Cl)PathA->ProdAProdBGem-Difluoroolefins(via Wittig/Horner)or CyanohydrinsPathB->ProdBProdCFluoro-Epoxides (Darzens)& HeterocyclesPathC->ProdC

Figure 1: The divergent reactivity pathways of


Deep Dive: Constructing Fluorinated Chiral Quaternary Centers

The most high-value application of this motif is the stereoselective construction of carbon centers bearing both a fluorine atom and a nucleophile (N, S, or C).

The Challenge of Enantioselective Synthesis

Direct fluorination of enolates often leads to racemization. A superior strategy involves the enantioselective synthesis of the


-chloro-

-fluoro ketone itself
1

Key Methodology:

  • Decarboxylative Chlorination: Starting from

    
    -fluoro-
    
    
    -keto acids, organocatalysts (such as cinchona alkaloid derivatives) can mediate enantioselective chlorination.[1][2]
  • Substitution (

    
    ):  Surprisingly, nucleophilic substitution of the chlorine atom by azide (
    
    
    ) or thiols (
    
    
    ) often proceeds with high conservation of enantiopurity .[1] While classical
    
    
    implies inversion, the presence of the adjacent carbonyl and fluorine can stabilize tight ion-pair transition states, sometimes leading to apparent retention or clean inversion depending on the specific conditions and nucleophile.
Case Study: Azide Substitution

The introduction of an azide group creates an


1
  • Reagent: Sodium Azide (

    
    ).[1]
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate the displacement of Cl).

  • Outcome: The stronger C-F bond remains satisfyingly inert, while the C-Cl bond is cleaved.

Heterocycle Synthesis: The Darzens Condensation[6][7]

The Darzens reaction offers a robust route to fluoro-epoxides (glycidic esters/ketones).[1]

Mechanism[3][8][9][10][11][12][13][14][15]
  • Deprotonation: A base removes the acidic

    
    -proton (if present) or attacks a pre-formed enolate.[1]
    
  • Aldol Addition: The enolate attacks an aldehyde or ketone.

  • Ring Closure: The resulting alkoxide performs an intramolecular

    
     attack, displacing the chlorine atom.
    

Why it matters: Fluoro-epoxides are versatile.[1] They can be rearranged to form



1

DarzensStep1Enolate Formation(Base deprotonation)Step2Aldol Addition to R-CHO(Formation of C-C bond)Step1->Step2 Kinetic ControlStep3Intramolecular SN2(Alkoxide displaces Cl)Step2->Step3 Fast Ring ClosureProductFluoro-Epoxide(Glycidic Scaffold)Step3->Product

Figure 2: Mechanistic flow of the Darzens condensation applied to fluorinated haloketones.

Experimental Protocols

Protocol A: Synthesis of -Chloro- -Fluoroacetophenone (Representative)

This protocol describes the chlorination of a fluoro-enolate precursor.[1]

  • Precursor Preparation: Begin with the corresponding

    
    -fluoroacetophenone.[1]
    
  • Silyl Enolate Formation: Treat with TMSCl and a non-nucleophilic base (e.g., LiHMDS) in THF at -78°C to trap the kinetic enolate.

  • Chlorination: Add N-Chlorosuccinimide (NCS) to the silyl enol ether solution.[1]

    • Note: The reaction is typically allowed to warm to 0°C.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether.[1]
    
  • Purification: Silica gel chromatography (eluting with Hexanes/EtOAc).

    • Validation:

      
       NMR will show a characteristic shift (typically 
      
      
      to
      
      
      ppm depending on substituents) distinct from the starting monofluoroketone.[1]
Protocol B: Nucleophilic Substitution with Sodium Azide

Target: Synthesis of


1

Safety Warning: Organic azides are potentially explosive.[1] Maintain low concentrations and avoid heating above 60°C. Work behind a blast shield.

  • Setup: Dissolve

    
    -chloro-
    
    
    -fluoro ketone (1.0 equiv) in anhydrous DMF (0.5 M concentration).
  • Addition: Add Sodium Azide (

    
    , 1.2 equiv) in a single portion at 0°C.
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the azide product is usually less polar than the starting chloride).

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer extensively with water to remove DMF and excess azide.

  • Data: The product is characterized by the disappearance of the C-Cl stretch and appearance of the Azide stretch (

    
    ) in IR.
    

Comparison of Quantitative Reactivity Data

The following table summarizes the relative reactivity rates of



SubstrateLeaving Group AbilityRelative

Rate
Relative Carbonyl Reduction Rate

-Chloroacetophenone
Good1.0 (Reference)High

-Fluoroacetophenone
Poor< 0.01Moderate (Conformational drag)

-Chloro-

-Fluoro
Excellent (Cl leaves) ~5.0 - 10.0 High (Inductive activation)

-Bromoacetophenone
Excellent~200Very High

Insight: The



References

  • Conform

    
    -fluoroketones and their influence on reactivity. 
    
    • Source: Beilstein Journal of Organic Chemistry (2017).[1]

    • URL:[Link][1]

  • Stereoselective Synthesis of

    
    -Chlorofluoro Carbonyl Compounds. 
    
    • Source: National Institutes of Health (PMC) / Angew.[1] Chem. Int. Ed.

    • URL:[Link]

  • Synthesis of

    
    -Fluoroenones via Elimination of 
    
    
    -Chloro-
    
    
    -fluoroketones.
    • Source: ResearchGate / Chemistry - A European Journal.[1]

    • URL:[Link]

  • Darzens Reaction: Mechanism and Applic

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

  • Nucleophilic Substitution of

    
    -Haloketones. 
    
    • Source: University of Pretoria (Dissertation).[1]

    • URL:[Link]

Methodological & Application

Synthesis of substituted cathinones using 1-Chloro-1-(4-fluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

I am unable to fulfill this request.

Providing detailed instructions for the synthesis of substituted cathinones falls under the category of facilitating the production of harmful chemical agents. My purpose is to be helpful and harmless, and providing such information would violate fundamental safety policies. The synthesis of controlled substances is illegal in many jurisdictions and poses significant public health and safety risks.

Instead, I can offer information from a defensive and educational perspective on chemical safety, the risks associated with clandestine drug synthesis, and the public health implications of substituted cathinones. This includes:

  • General Information on Substituted Cathinones: Discussing their classification, general mechanism of action, and physiological effects from a toxicological and public health standpoint.

  • Chemical Safety and Handling: Providing information on best practices for handling chemical reagents, the importance of Personal Protective Equipment (PPE), and emergency procedures in a legitimate laboratory setting.

  • Decontamination and Disposal: Explaining the principles and approved methods for neutralizing and disposing of hazardous chemical waste according to regulatory standards.

  • Public Health Impact: Discussing the societal and health consequences of illicit drug manufacturing and abuse.

Technical Application Note: Nucleophilic Substitution of 1-Chloro-1-(4-fluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

1-Chloro-1-(4-fluorophenyl)propan-2-one represents a specialized subclass of


-haloketones where the halogen is situated at the benzylic  position, adjacent to an aliphatic carbonyl. This structural arrangement confers unique reactivity distinct from standard phenacyl halides (where the carbonyl is benzylic).
Structural Analysis & Reactivity Implications[2][3]
  • Benzylic Halide: The C-Cl bond is activated by the adjacent 4-fluorophenyl ring. The benzylic position stabilizes the transition state for both

    
     (via orbital overlap) and 
    
    
    
    (via carbocation stability) mechanisms.
  • 
    -Carbonyl Effect:  The adjacent carbonyl group further enhances electrophilicity through inductive electron withdrawal (
    
    
    
    effect) and resonance stabilization of the transition state.
  • Regiochemical Outcome: Unlike phenacyl halides (

    
    ) which yield 4-arylthiazoles in Hantzsch syntheses, this scaffold (
    
    
    
    ) yields 5-aryl-4-methylthiazoles . This regiochemical distinction is critical for Structure-Activity Relationship (SAR) studies.
PropertyValue
IUPAC Name This compound
CAS Number 23211-68-9
Molecular Formula

Molecular Weight 186.61 g/mol
Key Reactivity High

susceptibility; Benzylic

potential; Hantzsch Cyclization

Safety & Handling (Lachrymator Alert)

CRITICAL WARNING:


-Haloketones are potent lachrymators (tear gas agents) and skin irritants.
  • Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles.

  • Decontamination: Quench spills immediately with dilute aqueous ammonia or 10% sodium thiosulfate solution to degrade the alkyl halide.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

Core Reaction Protocols

Protocol A: Hantzsch Thiazole Synthesis

Target: Synthesis of 2-Amino-5-(4-fluorophenyl)-4-methylthiazole derivatives. Mechanism: Condensation of the


-haloketone with thiourea.
Mechanistic Insight

The sulfur atom of thiourea acts as the nucleophile, displacing the benzylic chloride (


). The resulting isothiouonium intermediate undergoes rapid intramolecular cyclization via nitrogen attack on the carbonyl, followed by dehydration.
Experimental Workflow
  • Reagents:

    • This compound (1.0 equiv)

    • Thiourea (1.1 equiv)

    • Solvent: Ethanol (absolute) or Methanol.

  • Procedure:

    • Dissolve 1.0 g (5.36 mmol) of the chloroketone in 10 mL of absolute ethanol.

    • Add 0.45 g (5.9 mmol) of thiourea.

    • Heat to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).

    • Observation: The product often precipitates as the hydrobromide/hydrochloride salt upon cooling.

  • Workup:

    • Cool the reaction mixture to

      
      .
      
    • Filter the precipitate.

    • Neutralize by suspending the solid in water and adding saturated

      
       until pH ~8.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Yield: Typically 75–85%.

HantzschSynthesis SM 1-Chloro-1-(4-fluorophenyl) propan-2-one Inter S-Alkylated Intermediate SM->Inter SN2 (S-attack) Thiourea Thiourea Thiourea->Inter Cyclic Hydroxy-thiazoline Inter->Cyclic Cyclization (N-attack C=O) Product 2-Amino-5-(4-fluorophenyl)- 4-methylthiazole Cyclic->Product - H2O (Aromatization)

Figure 1: Mechanistic pathway for the Hantzsch synthesis yielding the 5-aryl regioisomer.

Protocol B: Azidation (Precursor to "Click" Chemistry)

Target: 1-Azido-1-(4-fluorophenyl)propan-2-one. Application: Precursor for triazoles (via CuAAC) or reduction to


-amino ketones.
Expertise Note: Safety in Azidation

Low molecular weight organic azides can be explosive. Maintain the C/N ratio > 3. Do not concentrate to dryness if possible; use the solution directly in the next step.

Experimental Workflow
  • Reagents:

    • Substrate (1.0 equiv)

    • Sodium Azide (

      
      ) (1.2 equiv)
      
    • Solvent: Acetone/Water (3:1) or DMF (if anhydrous conditions required).

  • Procedure:

    • Dissolve 1.0 g of chloroketone in 8 mL Acetone.

    • Dissolve 0.42 g

      
       in 2 mL water.
      
    • Add the azide solution dropwise to the ketone solution at

      
       (ice bath).
      
    • Stir at room temperature for 3–6 hours.

    • Monitoring: Disappearance of starting material (TLC).

  • Workup:

    • Dilute with water (20 mL).

    • Extract with Diethyl Ether or DCM (

      
       mL).
      
    • Wash organics with brine.

    • CAUTION: Dry over

      
       and concentrate gently (do not heat >30°C). Ideally, use the solution directly.
      
Protocol C: Direct Amination (Secondary Amines)

Target:


-Amino Ketones.
Challenge:  Primary amines often lead to imine formation or polymerization. Secondary amines (e.g., morpholine, piperidine) are preferred for direct substitution.
Experimental Workflow
  • Reagents:

    • Substrate (1.0 equiv)

    • Secondary Amine (1.1 equiv)

    • Base:

      
       (1.5 equiv) or TEA (1.2 equiv).
      
    • Solvent: Acetonitrile (

      
      ) or DMF.
      
  • Procedure:

    • Suspend 1.5 equiv

      
       in 
      
      
      
      .
    • Add 1.0 equiv of amine.

    • Add 1.0 equiv of chloroketone dropwise at

      
      .
      
    • Stir at RT for 4–8 hours.

  • Mechanistic Note: The benzylic position is highly susceptible to

    
    . Steric hindrance in the amine may require heating to 40–50°C, but excessive heat promotes decomposition.
    

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Hantzsch) Hydrolysis of chloroketoneEnsure solvents are dry. Avoid aqueous bases during the reaction; use solid

if buffering is needed.
Multiple Spots on TLC Self-condensation (Aldol)The ketone enolate can react with itself. Keep the reaction mixture dilute (0.1 M). Keep temperature low during addition.
Incomplete Reaction Steric hindrance at Benzylic CSwitch solvent to a more polar aprotic solvent (DMF, DMSO) to accelerate

. Add KI (catalytic Finkelstein).
Product Decomposition Acid sensitivityThe product (especially amino-ketones) can be unstable. Store as HCl salts or use immediately.

References

  • Hantzsch Thiazole Synthesis Mechanism & Scope

    • Title: "The Chemistry of -Haloketones and Their Utility in Heterocyclic Synthesis."
    • Source: Molecules (2020).[1]

    • URL:[Link]

  • Reactivity of Benzylic

    
    -Haloketones: 
    
    • Title: "Nucleophilic substitution reactions of -haloketones: A comput
    • Source: University of Pretoria Repository.
    • URL:[Link]

  • General Protocol for Aminothiazoles

    • Title: "Synthesis of thiazoles (Organic Chemistry Portal)."
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Safety D

    
    -Haloketones: 
    
    • Title: "Chloroacetone Safety D
    • Source: PubChem.[2][3][4]

    • URL:[Link]

Sources

Application Note: Analytical Characterization and Forensic Identification of 4-Fluoro-Cathinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a protocol for the synthesis of 4-fluoro-cathinone derivatives or any other controlled substances. I can, however, provide a detailed Application Note focused on the analytical characterization, forensic identification, and safety protocols for handling reference standards of these compounds in a licensed laboratory setting.

Abstract

The emergence of fluorinated cathinone derivatives, such as 4-fluoromethcathinone (4-FMC, Flephedrone) and 4-fluoroethcathinone (4-FEC), presents significant challenges in forensic toxicology and drug chemistry. These compounds are structural analogs of methcathinone and mephedrone, often requiring advanced analytical techniques to distinguish between positional isomers (e.g., 2-, 3-, and 4-fluoro isomers). This guide outlines the protocols for the detection, differentiation, and safe handling of these substances using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).

Introduction & Chemical Context

Synthetic cathinones are


-keto phenethylamine derivatives. The introduction of a fluorine atom into the phenyl ring alters the physicochemical properties and metabolic stability of the molecule. In forensic analysis, the primary challenge is the regioisomeric discrimination  of the fluorine substitution.
  • Target Analytes: 4-Fluoromethcathinone (4-FMC), 4-Fluoroethcathinone (4-FEC).

  • Key Analytical Challenge: Mass spectra of 2-, 3-, and 4-fluoro isomers are virtually identical under standard Electron Ionization (EI) conditions (70 eV), necessitating high-resolution chromatography or derivatization strategies.

Safety & Handling Protocols

Warning: 4-Fluoro-cathinone derivatives are potent central nervous system stimulants and are controlled substances in many jurisdictions. Work must be performed in a secure, licensed facility.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 or P100 respirator for particulate handling; fume hood mandatory for all open-vessel manipulations.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).

  • Ocular: Chemical splash goggles.

Decontamination
  • Surface Cleaning: Wipe surfaces with 10% sodium hypochlorite (bleach) followed by 70% ethanol to degrade and remove residues.

  • Waste Disposal: All solvent waste and solid materials must be segregated into hazardous waste streams labeled "Toxic/Controlled Substance."

Analytical Methodologies

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of cathinones from biological matrices (urine/blood) or seized powders.

  • Aliquot: Transfer 1.0 mL of biological sample or 10 mg of dissolved powder reference to a centrifuge tube.

  • Alkalinization: Add 200

    
    L of 0.1 M NaOH to adjust pH to >10 (rendering the amine basic).
    
  • Extraction: Add 3.0 mL of extraction solvent (Ethyl Acetate:Hexane, 1:1 v/v).

  • Agitation: Vortex for 5 minutes at 2000 rpm.

  • Separation: Centrifuge at 3500 rpm for 10 minutes.

  • Concentration: Transfer the organic (upper) layer to a clean vial and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100

    
    L of mobile phase (for LC) or Ethyl Acetate (for GC).
    
Gas Chromatography-Mass Spectrometry (GC-MS)

Differentiation of isomers often requires derivatization to improve chromatographic resolution and spectral distinctiveness.

  • Derivatization Agent: Trifluoroacetic anhydride (TFAA).

  • Procedure: Incubate reconstituted extract with 50

    
    L TFAA at 60°C for 20 minutes. Evaporate and reconstitute in ethyl acetate.
    
  • Column: Rxi-5ms (30 m

    
     0.25 mm ID, 0.25 
    
    
    
    m film thickness).
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • Detection: EI Source (70 eV), Full Scan mode (m/z 40–500).

Key Diagnostic Ions (TFA Derivatives):

  • Base Peak: m/z 110 (immonium ion for methcathinone core).

  • Molecular Ion: m/z 307 (indicative of fluoromethcathinone-TFA).

  • Differentiation: Retention time comparison against certified reference materials (CRMs) is critical, as mass spectral fragmentation patterns are highly similar.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for the forensic identification of fluorinated cathinones, moving from sample intake to confirmatory analysis.

ForensicAnalysisWorkflow Sample Sample Intake (Powder/Biofluid) Screening Presumptive Screening (Colorimetric/Immunoassay) Sample->Screening Extraction Liquid-Liquid Extraction (pH > 10, EtOAc:Hexane) Screening->Extraction Positive Hit Derivatization Derivatization (TFAA / PFPA) Extraction->Derivatization For GC-MS LCQTOF LC-QTOF-MS (Exact Mass Confirmation) Extraction->LCQTOF Direct Injection GCMS GC-MS Analysis (Isomer Separation) Derivatization->GCMS DataAnalysis Data Analysis (Retention Time & Ion Ratio) GCMS->DataAnalysis LCQTOF->DataAnalysis Report Forensic Report (Identification) DataAnalysis->Report

Figure 1: Analytical workflow for the extraction, derivatization, and instrumental confirmation of fluorinated cathinone derivatives.

Pharmacological & Toxicological Context

Understanding the mechanism of action is vital for interpreting toxicological findings.

  • Mechanism: 4-Fluoromethcathinone acts primarily as a substrate-type releaser of norepinephrine (NE) and dopamine (DA) via the respective monoamine transporters (NET and DAT).[1]

  • Metabolism: Major metabolic pathways include:

    • N-demethylation: Conversion to 4-fluorocathinone.

    • Reduction: Conversion of the

      
      -keto group to the corresponding alcohol (ephedrine-like metabolite).
      
    • Hydroxylation: Ring hydroxylation followed by glucuronidation.

Parameter4-Fluoromethcathinone (4-FMC)Mephedrone (4-MMC)
Molecular Weight 181.21 g/mol 177.24 g/mol
Key Fragment Ions (EI) m/z 58, 109, 95m/z 58, 119, 91
Primary Target NET > DAT >>> SERTDAT / SERT / NET
Legal Status (Typical) Controlled (Schedule I/Class B)Controlled (Schedule I/Class B)

References

  • Westphal, F., & Junge, T. (2012).[2] Ring positional differentiation of isomeric N-alkylated fluorocathinones by gas chromatography/tandem mass spectrometry. Forensic Science International.[2][3][4][5] Link[2]

  • Archer, R. P. (2009).[4] Fluoromethcathinone, a new substance of abuse.[4] Forensic Science International.[2][3][4][5] Link

  • Cayman Chemical. (2023). 4-Fluoromethcathinone (hydrochloride) Safety Data Sheet. Link

  • World Health Organization. (2014). 4-Fluoromethcathinone (flephedrone; 4-FMC) Critical Review Report. Expert Committee on Drug Dependence. Link

Sources

Application Note: Strategic Utilization of 1-Chloro-1-(4-fluorophenyl)propan-2-one in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of 1-Chloro-1-(4-fluorophenyl)propan-2-one (hereafter referred to as Compound A ) as a "linchpin" intermediate in the synthesis of bioactive heterocycles.

While


-haloketones are standard electrophiles, Compound A  possesses a unique reactivity profile due to the benzylic position of the chlorine atom combined with the electron-withdrawing nature of the para-fluorine substituent. This specific architecture makes it an ideal precursor for constructing 2,4,5-trisubstituted thiazoles  and imidazoles —scaffolds ubiquitous in p38 MAP kinase inhibitors, COX-2 inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides validated protocols, mechanistic insights, and safety frameworks to maximize yield and regioselectivity while mitigating the lachrymatory and alkylating risks associated with benzylic


-haloketones.

Chemical Profile & Reactivity[1][2][3][4][5]

Compound A is a bifunctional electrophile. Its reactivity is governed by two centers:[1]

  • C1 (Benzylic/

    
    -Carbon):  Highly susceptible to 
    
    
    
    attack by soft nucleophiles (sulfur, iodine) due to benzylic stabilization of the transition state.
  • C2 (Carbonyl): Susceptible to nucleophilic addition-elimination.

Table 1: Physicochemical & Reactivity Profile
PropertyDescription / ValueImplication for Synthesis
IUPAC Name This compoundRegiochemistry determinant
Formula

MW: 186.61 g/mol
Appearance Low-melting solid or viscous oilRequires gentle warming for dispensing
Stability Moisture sensitive; PhotolabileStore under

at -20°C; Protect from light
Reactivity High (Benzylic +

-Keto)
Prone to self-condensation if base is too strong
Hazards Potent Lachrymator , Skin IrritantWork exclusively in a fume hood

Core Application: Hantzsch Thiazole Synthesis[1][2][3][6]

The most robust application of Compound A is the synthesis of 2-amino-5-(4-fluorophenyl)-4-methylthiazole derivatives. This reaction exploits the "soft" nucleophilicity of sulfur in thioureas or thioamides.

Mechanistic Pathway

The reaction proceeds via a stepwise condensation:

  • Nucleophilic Displacement: The sulfur atom of the thiourea attacks the C1 benzylic position, displacing chloride.

  • Cyclization: The amide nitrogen attacks the C2 carbonyl.

  • Dehydration: Loss of water drives aromatization.

Validated Protocol: Synthesis of 2-Amino-4-methyl-5-(4-fluorophenyl)thiazole

Reagents:

  • Compound A (1.0 equiv)[2]

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute, anhydrous)

  • 
     (saturated aq.[3] solution)
    

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (1.1 equiv) in absolute ethanol (5 mL/mmol).

  • Addition: Add Compound A (1.0 equiv) dropwise over 10 minutes at room temperature. Note: The reaction is exothermic. A water bath may be used to maintain ambient temperature.

  • Reflux: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a polar spot (hydrobromide/hydrochloride salt of the product) will appear at the baseline.
      
  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. A white to off-white precipitate (the thiazole hydrochloride salt) typically forms.

  • Neutralization:

    • Filter the solid.[1][4][5][6]

    • Resuspend the solid in water (10 mL/mmol).

    • Slowly add saturated

      
       until pH 
      
      
      
      8–9. The free base will precipitate.
  • Isolation: Filter the free base, wash with cold water (

    
    ), and dry under vacuum at 45°C.
    

Yield Expectation: 75–85% Characterization:

  • 1H NMR (DMSO-d6):

    
     2.30 (s, 3H, 
    
    
    
    ), 7.10 (br s, 2H,
    
    
    ), 7.20-7.40 (m, 4H, Ar-H).
Visualization: Hantzsch Reaction Workflow

HantzschSynthesis Start Compound A (1-Cl-1-(4-F-Ph)propan-2-one) Interim S-Alkylation Intermediate Start->Interim EtOH, RT SN2 Attack Thiourea Thiourea (1.1 equiv) Thiourea->Interim Cyclization Cyclization & Dehydration Interim->Cyclization Reflux -HCl Salt Thiazole HCl Salt (Precipitate) Cyclization->Salt Cool to 0°C Base NaHCO3 Neutralization Salt->Base Final 2-Amino-4-methyl- 5-(4-fluorophenyl)thiazole Base->Final pH 8-9 Filtration

Caption: Figure 1. Step-wise workflow for the Hantzsch synthesis of 2-aminothiazoles using Compound A.

Secondary Application: Imidazole Synthesis

For kinase inhibitor scaffolds, the imidazole core is often preferred. Compound A can be converted to 4-(4-fluorophenyl)-5-methylimidazole via condensation with formamidine or acetamidine.

Protocol Modification:

  • Reactant: Replace Thiourea with Formamidine Acetate (2.0 equiv).

  • Conditions: Requires harsher conditions. Use Autoclave/Sealed Tube at 120°C or reflux in Liquid Ammonia/Formamide mixtures (the Bredereck synthesis variation).

  • Note: This pathway typically results in lower yields (40–60%) compared to the thiazole synthesis due to the lower nucleophilicity of the amidine nitrogen compared to the thiourea sulfur.

Troubleshooting & Optimization Guide

Common pitfalls when working with Compound A and their remediations.

ObservationRoot CauseCorrective Action
Dark/Tarred Reaction Mixture Decomposition of Compound AThe benzylic halide is thermally unstable. Do not overheat during addition. Ensure

atmosphere.
Low Yield (<40%) Hydrolysis of ChlorideWater in solvent. Use anhydrous EtOH and store reagents over molecular sieves.
Regioisomer Mixture Ambiguous Nucleophilic AttackUnlikely with thiourea. If using unsymmetrical thioamides, solvent polarity controls regioselectivity (Polar solvents favor the expected Hantzsch product).
Lachrymation in Lab Vapor LeakageCompound A is a lachrymator. Quench all glassware/waste with dilute ammonia or bisulfite solution in the hood before removal.

Strategic "Drug Design" Insight

Why use This compound specifically?

  • Metabolic Stability: The para-fluorine atom blocks the P450-mediated oxidation of the phenyl ring, significantly increasing the half-life (

    
    ) of the final drug candidate compared to the non-fluorinated analogue.
    
  • Lipophilicity: The fluorine atom increases

    
    , enhancing membrane permeability without adding significant steric bulk.
    
  • Scaffold Geometry: The resulting 4,5-disubstituted heterocycle forces the phenyl ring out of planarity with the heterocyclic core, creating a "propeller" shape often required to fit into the hydrophobic ATP-binding pockets of kinases (e.g., p38, BRAF).

References

  • Hantzsch Thiazole Synthesis Mechanism & Regiochemistry

    • Source: BenchChem.[1][3] "A Comparative Guide to the Hantzsch Thiazole Synthesis."

  • Thiourea Derivatives in Medicinal Chemistry

    • Source: MDPI.
    • URL:[Link]

  • Source: Fisher Scientific.

Sources

Application Note: Strategies for the Asymmetric Synthesis of Chiral 1-Chloro-1-(4-fluorophenyl)propan-2-ol via Ketone Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Optically active α-chlorohydrins are indispensable chiral building blocks in the pharmaceutical industry, serving as key intermediates for synthesizing a wide array of therapeutic agents, including antiretroviral and cardiovascular drugs.[1][2] This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the asymmetric synthesis of chiral 1-chloro-1-(4-fluorophenyl)propan-2-ol from its prochiral precursor, 1-Chloro-1-(4-fluorophenyl)propan-2-one. We present two robust and highly selective methodologies: biocatalytic reduction using carbonyl reductases (CREDs) and chemocatalytic reduction via the Corey-Bakshi-Shibata (CBS) protocol. This guide emphasizes the underlying scientific principles, provides detailed, step-by-step experimental protocols, and includes methods for validating the stereochemical outcome, empowering scientists to confidently produce these high-value chiral intermediates.

Introduction: The Significance of Chiral α-Chlorohydrins

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis, providing access to enantioenriched secondary alcohols that are fundamental to the production of single-enantiomer pharmaceuticals.[3][4] α-Chloroketones, such as this compound, are particularly valuable substrates. Their reduction generates products with two adjacent stereocenters, the alcohol and the chlorine-bearing carbon, yielding chiral chlorohydrins. These molecules are versatile synthetic intermediates, readily converted into other critical functional groups like epoxides and amino alcohols.[1][5]

The challenge in this synthesis lies in controlling both the enantioselectivity at the newly formed secondary alcohol and the diastereoselectivity relative to the existing chlorine-bearing carbon. This guide details two powerful and complementary strategies to achieve this control with high fidelity.

Strategy 1: Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering exceptional selectivity under mild, environmentally friendly conditions.[6] Carbonyl reductases (CREDs), also known as alcohol dehydrogenases (ADHs), are particularly well-suited for the asymmetric reduction of ketones.[6][7]

Scientific Principles & Rationale

The core of this methodology is an enzyme's ability to selectively deliver a hydride ion to one face of the prochiral ketone, governed by the precise three-dimensional arrangement of the substrate within the enzyme's active site.

  • High Specificity: CREDs exhibit remarkable chemo-, regio-, and stereoselectivity, often leading to products with exceptionally high enantiomeric excess (ee) and diastereomeric excess (de).[2][6]

  • Mild Conditions: Reactions are typically performed in aqueous buffer at or near room temperature and neutral pH, preserving sensitive functional groups and minimizing side reactions.[1]

  • Cofactor Regeneration: CREDs are dependent on a nicotinamide cofactor (NADH or NADPH) as the hydride source. To make the process economically viable on a preparative scale, an in-situ cofactor regeneration system is essential. A widely used and cost-effective method is the "substrate-coupled" approach, which uses a sacrificial alcohol like isopropanol (IPA). The same enzyme (or a secondary dehydrogenase) oxidizes the IPA to acetone, regenerating the NADPH/NADH required for the primary reduction.[6]

Experimental Protocol: KRED-Catalyzed Reduction

This protocol describes a typical procedure for the preparative-scale reduction of this compound using a commercially available ketoreductase enzyme kit.

Materials:

  • This compound (Substrate)

  • Ketoreductase (KRED) of choice (e.g., from a screening kit)

  • NADP⁺ (or NAD⁺) cofactor

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropanol (IPA)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol Steps:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).

  • Enzyme & Cofactor Addition: Add the selected KRED enzyme to a final concentration of 1-2 mg/mL. Add NADP⁺ to a final concentration of 0.5-1.0 mM. Stir gently until all solids are dissolved.

  • Co-substrate Addition: Add isopropanol, which serves as both a co-solvent and the sacrificial hydride donor for cofactor regeneration, to a final concentration of 10-30% (v/v).[6] The optimal concentration should be determined experimentally.

  • Substrate Addition: Prepare a stock solution of this compound in DMSO (e.g., 200 mg/mL). Add the substrate solution dropwise to the reaction mixture to a final concentration of 10-50 mM (approx. 1.8-9.3 g/L). Note: Using a co-solvent like DMSO helps prevent substrate inhibition and improves solubility.

  • Incubation: Seal the vessel and incubate at a controlled temperature (typically 25-35 °C) with moderate agitation (e.g., 150-200 rpm) for 12-24 hours.

  • Reaction Monitoring (QC): Periodically take a small aliquot (e.g., 100 µL), quench it with an equal volume of acetonitrile, centrifuge to remove the enzyme, and analyze the supernatant by chiral HPLC to monitor conversion and stereoselectivity.

  • Workup & Extraction: Once the reaction reaches completion, saturate the aqueous phase with NaCl. Extract the product with ethyl acetate (3 x 1 volume).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral chlorohydrin.

  • Purification: If necessary, purify the product by silica gel column chromatography.

Expected Outcomes & Data

The selection of the specific KRED enzyme is critical, as different enzymes will produce opposite enantiomers. Screening a panel of enzymes is the standard industrial approach.

Parameter Typical Value Rationale / Comment
Substrate Loading10-50 g/LHigher loadings are more economical but risk substrate/product inhibition.
Enzyme Loading1-5% (w/w)Dependent on the specific activity of the enzyme preparation.
Co-solvent (IPA)10-30% (v/v)Balances enzyme stability with substrate solubility and cofactor regeneration.[6]
Temperature25-35 °COptimal range for most mesophilic KREDs.
pH6.5 - 7.5Maintained by buffer to ensure enzyme stability and activity.
Conversion>95%Typically achieved within 24 hours.
Enantiomeric Excess>99% eeA key advantage of biocatalysis.[5]
Diastereomeric Ratio>95:5 drEnzyme active sites often provide excellent diastereocontrol.
Workflow Visualization

Biocatalytic_Reduction cluster_main Biocatalytic Cycle cluster_regen Cofactor Regeneration Cycle Ketone Prochiral Ketone (Substrate) KRED_ox KRED (Oxidized) Ketone->KRED_ox Binds Alcohol Chiral Chlorohydrin (Product) KRED_red KRED (Reduced) KRED_ox->KRED_red Reduction KRED_red->Alcohol Releases NADP NADP+ KRED_red->NADP NADPH NADPH NADP->NADPH Reduction NADPH->KRED_ox NADPH->NADP Oxidation IPA Isopropanol Acetone Acetone IPA->Acetone

Caption: Biocatalytic reduction workflow with substrate-coupled cofactor regeneration.

Strategy 2: Chemocatalytic Asymmetric Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[8][9] It employs a chiral oxazaborolidine catalyst and a stoichiometric borane source.[10]

Scientific Principles & Rationale

The effectiveness of the CBS reduction stems from a well-defined catalytic cycle that offers predictable stereochemical outcomes.

  • Catalyst: The catalyst is typically prepared from a chiral amino alcohol (like proline-derived (S)- or (R)-diphenylprolinol) and a borane source. It can be generated in situ or used as a pre-formed, stable reagent.[10]

  • Mechanism: The ketone coordinates to the Lewis acidic boron atom of the catalyst in a sterically defined manner. The larger substituent of the ketone (the 4-fluorophenyl group) orients away from the bulky group on the catalyst. The borane source (e.g., BH₃•SMe₂) then coordinates to the nitrogen atom and delivers a hydride intramolecularly to one specific face of the ketone carbonyl.

  • Predictability: The stereochemical outcome is highly predictable. Using the (S)-catalyst typically yields the (R)-alcohol, while the (R)-catalyst yields the (S)-alcohol (for ketones where the phenyl group is sterically larger than the methyl group).[7]

Experimental Protocol: CBS-Catalyzed Reduction

This protocol requires strict anhydrous and inert atmosphere techniques to prevent quenching of the borane reagent and catalyst.

Materials:

  • This compound (Substrate)

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃•SMe₂, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol Steps:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask under a positive pressure of argon or nitrogen. Equip it with a magnetic stirrer, thermometer, and a rubber septum.

  • Catalyst Addition: Using a syringe, add anhydrous THF to the flask, followed by the (R)- or (S)-CBS catalyst solution (0.05 - 0.10 equivalents). Cool the solution to 0 °C using an ice bath.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (0.6 - 0.8 equivalents) dropwise via syringe. Stir the mixture for 15 minutes at 0 °C. Caution: BH₃•SMe₂ is corrosive and has a strong odor. Handle in a fume hood.

  • Substrate Addition: Dissolve the this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold catalyst mixture over 30-60 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC or HPLC.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of anhydrous methanol at 0 °C. Caution: Vigorous hydrogen evolution occurs.

  • Hydrolysis & Workup: After gas evolution ceases, slowly add 1 M HCl. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 1 volume).

  • Isolation: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude chlorohydrin by silica gel column chromatography.

Expected Outcomes & Data
Parameter Typical Value Rationale / Comment
Catalyst Loading5-10 mol%Provides a good balance between reaction rate and cost.
Borane Stoichiometry0.6-0.8 eq.Sub-stoichiometric amounts are effective due to the catalytic nature.
Temperature-20 °C to 5 °CLower temperatures generally improve enantioselectivity.
Reaction Time1-5 hoursTypically faster than biocatalytic methods.
Yield85-95%High yields are common after purification.
Enantiomeric Excess90-98% eeExcellent selectivity is a hallmark of the CBS reduction.[10]
Mechanism Visualization

CBS_Reduction_Cycle cluster_cycle CBS Catalytic Cycle Catalyst CBS Catalyst (Oxazaborolidine) Complex1 Catalyst-Borane Complex Catalyst->Complex1 + BH3-SMe2 Complex2 Catalyst-Ketone-Borane Transition State Complex1->Complex2 + Ketone ProductComplex Product-Catalyst Complex Complex2->ProductComplex Intramolecular Hydride Transfer ProductComplex->Catalyst Release of Chiral Alcohol

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for nucleophilic substitution of 1-Chloro-1-(4-fluorophenyl)propan-2-one

Technical Support Center: Reaction Optimization for -Haloketones

Ticket ID: #OPT-4F-SUB-001 Subject: Optimization of Nucleophilic Substitution for 1-Chloro-1-(4-fluorophenyl)propan-2-one Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Core Technical Directive

User Query: "I am experiencing low yields and multiple side products during the nucleophilic substitution of this compound. How do I optimize this?"

Executive Summary: The substrate This compound represents a challenging class of secondary

  • Desirable

    
     Substitution:  Hampered by steric hindrance at the secondary benzylic carbon.
    
  • Elimination (

    
    -Hydride removal):  Accelerated by the acidity of the benzylic proton, which is enhanced by the electron-withdrawing 4-fluorophenyl group and the carbonyl.
    
  • Favorskii Rearrangement: Triggered by hard, basic nucleophiles (e.g., alkoxides), leading to ring contraction or skeletal rearrangement.[1]

The Solution: You must shift the mechanistic manifold from Elimination/Rearrangement toward

leaving group abilitybasicity
Optimization Modules (The "How-To")
Module A: Kinetic Acceleration (The Finkelstein Strategy)

Direct displacement of the chloride is often too slow, allowing side reactions to dominate.

  • Recommendation: Use Potassium Iodide (KI) or Sodium Iodide (NaI) as a catalyst (10–20 mol%) or stoichiometric reagent.

  • Mechanism: The iodide anion (

    
    ) is a superior nucleophile compared to your target amine/thiol. It rapidly displaces the chloride to form the transient 
    
    
    -iodo
    intermediate. The iodide is then displaced by your nucleophile much faster than the chloride would be.
  • Solvent Choice: Acetone (classic Finkelstein) or MeCN/DMF (for higher solubility).

Module B: Base Management
  • Problem: Strong bases (NaOH, NaOEt,

    
     at high temp) deprotonate the 
    
    
    -carbon (pKa ~12-14 due to the 4-F-Phenyl and Carbonyl flank).
  • Solution: Use non-nucleophilic, mild bases.

    • Preferred:

      
      , DIPEA (Hünig's base), or excess amine nucleophile (if cheap).
      
    • Avoid: Hydroxides or Alkoxides (leads to Favorskii or Darzens condensation).[1]

Module C: Solvent Effects
SolventEffect on ReactionRisk Factor
Acetone Excellent. Supports Finkelstein (NaI soluble, NaCl precipitates).Low. Volatility allows easy workup.
DMF/DMSO High Rate. Solvates cations, leaving "naked" anions for fast

.
High. Can promote elimination if heated >60°C. Hard to remove.
Ethanol/Methanol Poor. Protic solvents cage the nucleophile (H-bonding), slowing

.
High. Promotes solvolysis (

) or acetal formation.
Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways. Your goal is to navigate the green path while avoiding the red (Elimination) and orange (Rearrangement) paths.

ReactionPathwaysStart1-Chloro-1-(4-fluorophenyl)propan-2-oneIodoIntermediate:1-Iodo-Analog(Highly Reactive)Start->Iodo+ NaI (Cat.)Fast ExchangeProductTarget SubstitutionProductStart->ProductDirect SN2(Slow)ElimElimination Product(Enone)Start->ElimStrong Base / High T(-HCl)FavorskiiFavorskii Product(Ester/Acid)Start->FavorskiiAlkoxide Base(Rearrangement)Iodo->Product+ NucleophileFast SN2

Caption: Mechanistic competition between Finkelstein-assisted substitution (Green/Blue path) and base-mediated side reactions (Red/Yellow).

Troubleshooting Guide (FAQ)

Q1: I see a new spot on TLC moving faster than my starting material, but it's not the product.

  • Diagnosis: This is likely the

    
    -unsaturated ketone  (1-(4-fluorophenyl)prop-1-en-2-one) resulting from elimination.
    
  • Fix: Lower the reaction temperature. Switch from an inorganic base (

    
    ) to a buffered system (e.g., 
    
    
    ) or use a stoichiometric amount of the amine nucleophile as its own base scavenger.

Q2: The reaction stalls at 50% conversion.

  • Diagnosis: Chloride inhibition. As the reaction proceeds, free

    
     builds up, potentially competing with the nucleophile or simply salting out the reagents.
    
  • Fix: Add 10 mol% NaI or KI . The iodide constantly regenerates the reactive species. Ensure your stirring is vigorous if salts are precipitating.

Q3: I obtained a carboxylic acid derivative instead of the amine.

  • Diagnosis: You triggered the Favorskii Rearrangement .[2] This happens if you used hydroxide or alkoxide bases.

  • Fix: strictly avoid

    
     or 
    
    
    . Use tertiary amines (TEA, DIPEA) as acid scavengers.
"Gold Standard" Experimental Protocol

Objective: Amination of this compound with a primary amine.

  • Setup: In a dry round-bottom flask, dissolve This compound (1.0 equiv) in anhydrous Acetone (0.2 M concentration).

  • Activation: Add Potassium Iodide (KI) (0.1 equiv) and stir for 15 minutes at room temperature. Note: Solution may darken slightly due to trace

    
    , this is normal.
    
  • Nucleophile Addition: Add the Amine (1.1–1.2 equiv).

  • Base Scavenger: Add Sodium Bicarbonate (

    
    )  (1.5 equiv) or DIPEA  (1.2 equiv).
    
    • Why Bicarbonate? It is weak enough to prevent elimination but neutralizes the HCl generated.

  • Reaction: Stir at Room Temperature (20–25°C). Monitor by TLC/LC-MS.

    • Time: Typically 2–6 hours with KI; 12–24 hours without.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water/brine to remove residual KI and unreacted amine.

Troubleshooting Logic Map

TroubleshootingIssueStart: Identification of IssueCheckTLCCheck TLC/LCMSIssue->CheckTLCSideProdNew Non-Polar Spot?CheckTLC->SideProdNoRxnStarting Material Remains?CheckTLC->NoRxnWrongProdUnexpected Mass (M-Cl+OH)?CheckTLC->WrongProdElimSolElimination Detected:Reduce Temp, Weaker BaseSideProd->ElimSolYesSlowSolKinetics Issue:Add 10% NaI/KI (Finkelstein)NoRxn->SlowSolYesHydroSolHydrolysis Detected:Dry Solvents, No HydroxideWrongProd->HydroSolYes

Caption: Decision tree for diagnosing common reaction failures.

References
  • Reactivity of

    
    -Haloketones:  Erian, A. W., et al. "The Chemistry of 
    
    
    -Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 2003, 8(11), 793-865. Link
  • Finkelstein Reaction Mechanism: Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[3] Ber. Dtsch. Chem. Ges., 1910, 43, 1528. Link

  • Favorskii Rearrangement: "Favorskii Rearrangement." Organic Chemistry Portal. Link

  • Nucleophilic Substitution vs. Elimination: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Chapter 17: Elimination vs. Substitution). Link

  • Substrate Data: PubChem Compound Summary for this compound. Link

Identification and removal of byproducts in 1-Chloro-1-(4-fluorophenyl)propan-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Chloro-1-(4-fluorophenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, specifically focusing on the identification and removal of process-related byproducts. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Understanding the Synthesis and Potential Side Reactions

The target molecule, this compound, is an α-chloroketone. A common and efficient synthetic route is the direct α-chlorination of the parent ketone, 1-(4-fluorophenyl)propan-2-one. This reaction typically employs a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) under appropriate conditions.

While seemingly straightforward, this reaction can be complicated by the formation of several byproducts that can hinder purification and impact the yield and purity of the final product. Understanding the potential side reactions is the first step in developing a robust purification strategy.

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions SM 1-(4-fluorophenyl)propan-2-one P This compound (Target Product) SM->P + SO₂Cl₂ or NCS (Chlorinating Agent) BP2 Unreacted Starting Material SM->BP2 Incomplete Reaction BP1 1,1-Dichloro-1-(4-fluorophenyl)propan-2-one (Dichlorinated Byproduct) P->BP1 + Excess Chlorinating Agent (Over-chlorination) Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (e.g., wash with NaHCO₃, brine) Start->Workup Dry Dry over Na₂SO₄ or MgSO₄ Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Flash Column Chromatography (Silica Gel) Concentrate->Column F1 Fraction 1: Less-polar impurities (Di-Cl Byproduct) Column->F1 Elute First F2 Fraction 2: Pure Product Column->F2 Elute Second F3 Fraction 3: More-polar impurities (Starting Material) Column->F3 Elute Last Final Combine Pure Fractions & Concentrate to yield Pure Product F2->Final

Technical Support Center: A Guide to the Stability and Storage of 1-Chloro-1-(4-fluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-Chloro-1-(4-fluorophenyl)propan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who utilize this key α-haloketone intermediate. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting advice to ensure the integrity of your material during storage and experimentation.

Introduction to the Stability of α-Haloketones

This compound belongs to the class of α-haloketones, which are known for their synthetic versatility. However, the very features that make them reactive and useful also render them susceptible to degradation if not handled and stored correctly. The presence of a halogen atom alpha to a carbonyl group creates a highly electrophilic carbon center, making the molecule prone to nucleophilic attack and other degradation pathways.[1][2][3] Understanding these potential degradation routes is the first step in preventing them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound are exposure to:

  • Moisture (Hydrolysis): Water can act as a nucleophile, leading to the substitution of the chlorine atom.

  • Bases: Basic conditions can promote elimination reactions and the Favorskii rearrangement.[4][5]

  • Light (Photolysis): UV or even ambient light can provide the energy to initiate degradation reactions.

  • Elevated Temperatures: Heat can accelerate the rate of all degradation pathways.

  • Oxidizing Agents: The ketone functionality can be susceptible to oxidation, although it is generally robust.

Q2: What are the visual or physical signs of degradation?

A2: Degradation may manifest as:

  • A change in color from colorless or pale yellow to a more pronounced yellow or brown.

  • A change in physical state, such as a solid becoming oily or a liquid becoming cloudy.

  • The appearance of new, unidentified peaks in your analytical chromatograms (e.g., HPLC or GC).

Q3: What is the recommended storage temperature for this compound?

A3: For optimal stability, it is recommended to store this compound at 2-8°C .[5] This refrigerated temperature will significantly slow down the rate of potential degradation reactions.

Q4: Should I store this compound under an inert atmosphere?

A4: Yes, storing under an inert atmosphere such as argon or nitrogen is highly recommended. This will displace oxygen and moisture, mitigating the risks of oxidation and hydrolysis.

Q5: What are the likely degradation products I might encounter?

A5: Based on the chemical structure and the known reactivity of α-haloketones, the following are potential degradation products:

  • 1-Hydroxy-1-(4-fluorophenyl)propan-2-one: Formed via hydrolysis where the chlorine atom is replaced by a hydroxyl group.

  • 4-Fluorophenylacetic acid and its derivatives: Can be formed under basic conditions through the Favorskii rearrangement.[4][5][6]

  • 1-(4-Fluorophenyl)propan-2-one: Resulting from reductive dehalogenation.

  • Various products from photolytic cleavage or oxidation, which may be more complex.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the storage and use of this compound.

Observed Issue Probable Cause(s) Recommended Action(s)
Appearance of a new, more polar peak in HPLC analysis. Hydrolysis due to exposure to moisture.- Ensure the storage container is tightly sealed. - Store in a desiccator. - Use anhydrous solvents for your reactions.
Formation of acidic byproducts, change in pH of the sample solution. Base-catalyzed degradation (e.g., Favorskii rearrangement).[4][5]- Avoid contact with basic substances during storage and handling. - Use neutral or slightly acidic conditions where possible in your experimental setup.
Discoloration of the material (yellowing or browning). Photodegradation or slow oxidation.- Store the compound in an amber vial or protect it from light by wrapping the container in aluminum foil. - Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
Reduced purity over time, even under recommended storage. Inherent instability or slow degradation at the storage temperature.- Re-analyze the material to confirm purity before use, especially if it has been stored for an extended period. - Consider aliquoting the material upon receipt to minimize freeze-thaw cycles and exposure of the bulk material.
Inconsistent reaction yields or formation of unexpected byproducts. Use of degraded starting material.- Always use freshly opened or recently verified material for critical experiments. - Perform a quick purity check (e.g., TLC, NMR, or HPLC) before starting a reaction.

Best Practices for Storage and Handling

To ensure the long-term stability of this compound, adhere to the following best practices:

  • Upon Receipt:

    • Inspect the container for any signs of damage or improper sealing.

    • If possible, aliquot the material into smaller, single-use vials to avoid repeated opening of the main container. This is particularly important if the compound is a solid.

  • Storage Conditions:

    • Temperature: Store at 2-8°C in a refrigerator.[5]

    • Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen). If you do not have access to a glovebox, you can flush the headspace of the vial with the inert gas before sealing.

    • Light: Protect from light by using an amber glass vial or by wrapping the container with aluminum foil.

    • Moisture: Store in a desiccator, especially if the container will be opened and closed multiple times.

  • Handling:

    • Always handle the compound in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Use clean, dry spatulas and glassware to avoid introducing contaminants.

    • When bringing the container out of cold storage, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.

Analytical Methods for Monitoring Degradation

A stability-indicating analytical method is crucial for assessing the purity of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.

Protocol: Stability-Indicating HPLC Method Development

The following is a general protocol for developing a stability-indicating HPLC method. This should be optimized for your specific instrumentation and requirements.

  • Column Selection: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products with a wide range of polarities.

    • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (to ensure sharp peak shape).

    • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have good absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Forced Degradation Study: To validate that the method is stability-indicating, a forced degradation study should be performed.[1][4][7][8][9] This involves intentionally degrading the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and ensuring that the degradation products are well-resolved from the parent peak.

Protocol: GC-MS for Volatile Impurities and Degradants

GC-MS is an excellent technique for identifying volatile and semi-volatile degradation products.

  • Column: A low-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Inlet: Use a split/splitless inlet, typically in split mode to avoid overloading the column. Inlet temperature: 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-450.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

G Potential Degradation Pathways A This compound B 1-Hydroxy-1-(4-fluorophenyl)propan-2-one A->B Hydrolysis (H₂O) C 4-Fluorophenylacetic acid derivatives A->C Favorskii Rearrangement (Base) D 1-(4-Fluorophenyl)propan-2-one A->D Reductive Dehalogenation E Complex Photodegradation Products A->E Photolysis (Light)

Caption: Potential degradation pathways of this compound.

G Troubleshooting Workflow Start Degradation Suspected CheckAppearance Visual Inspection: Color/Clarity Change? Start->CheckAppearance AnalyticalCheck Analytical Check: New Peaks in HPLC/GC? CheckAppearance->AnalyticalCheck Yes ReviewStorage Review Storage Conditions (Temp, Light, Atmosphere) CheckAppearance->ReviewStorage No IdentifyDegradant Characterize Degradation Products (MS, NMR) AnalyticalCheck->IdentifyDegradant Yes ReviewHandling Review Handling Procedures AnalyticalCheck->ReviewHandling No Quarantine Quarantine Affected Batch IdentifyDegradant->Quarantine ReviewStorage->Quarantine ReviewHandling->Quarantine ImplementCAPA Implement Corrective and Preventive Actions Quarantine->ImplementCAPA

Caption: A logical workflow for troubleshooting suspected degradation.

References

  • Chemistry LibreTexts. (2020, May 30). 23.4: Alpha Halogenation of Carbonyls. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Al-Majed, A. R. (2010). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. Arabian Journal of Chemistry, 3(3), 171-178.
  • Chem-Impex. (n.d.). 4-Fluorophenylacetic acid. Retrieved from [Link]

  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-1-(4-chlorophenyl)propan-2-one. Retrieved from [Link]

  • PubMed. (2001, May 15). Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products. Retrieved from [Link]

  • Regulatory Affairs Professionals Society (RAPS). (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • SlideShare. (n.d.). Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms. Retrieved from [Link]

  • S. Al-Mousawi, et al. (2011). 1-Chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1969.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). USP-NF. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

Sources

Managing stereoselectivity in reactions with 1-Chloro-1-(4-fluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselectivity Management Topic: 1-Chloro-1-(4-fluorophenyl)propan-2-one Ticket ID: #STR-4F-CL-001

Welcome to the Technical Support Portal

Subject: Managing stereocontrol during the functionalization of this compound.

Executive Summary: You are working with This compound , a highly reactive


-chloro-

-aryl ketone. This substrate presents a unique "stereochemical paradox":
  • The Liability: The C1 stereocenter is configurationally unstable. The electron-withdrawing nature of the 4-fluorophenyl group, combined with the

    
    -carbonyl position and the chlorine atom, renders the benzylic proton highly acidic (
    
    
    
    ). Racemization occurs rapidly in the presence of even weak bases.
  • The Opportunity: This instability makes the substrate an ideal candidate for Dynamic Kinetic Resolution (DKR) . Instead of fighting racemization, you must harness it to convert 100% of the racemic starting material into a single stereoisomer of the product (usually the chlorohydrin).

This guide covers the three critical modules for success: Stability Protocols , DKR Reduction , and Nucleophilic Substitution .

Module 1: Substrate Stability & Handling

User Query: "My starting material purity drops after storage, and optical rotation is inconsistent. What is happening?"

Technical Insight: The substrate is prone to both racemization and self-condensation (Darzens-type pathways). The 4-fluoro substituent enhances the electrophilicity of the carbonyl and the acidity of the


-proton.

Handling Protocols:

  • Storage: Store at -20°C under Argon. Avoid any contact with moisture, which can promote slow hydrolysis to the

    
    -hydroxy ketone.
    
  • Solvents: Use only anhydrous, non-nucleophilic solvents (DCM, Toluene). Avoid alcohols for storage (hemiacetal formation).

  • Base Sensitivity: Do not expose to amine bases (Et

    
    N, DIPEA) unless immediately reacting. Racemization half-life (
    
    
    
    ) can be minutes at room temperature.

Module 2: Stereoselective Reduction (The DKR Approach)

User Query: "How do I reduce the ketone to the alcohol with high diastereo- and enantioselectivity?"

The Solution: You cannot use standard static kinetic resolution. You must use Dynamic Kinetic Resolution (DKR) via Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).[1]

Mechanism of Action: The catalyst reduces one enantiomer faster than the other (


). Simultaneously, a base racemizes the unreacted slow enantiomer (

). This funnels the entire racemic mixture into a single chiral product.
Visualizing the DKR Pathway

DKR_Pathway Racemic Racemic Substrate (Rapid Equilibrium) Enol Achiral Enol Intermediate Racemic->Enol Base (k_rac) Ru_Complex Ru-Catalyst (Chiral Filter) Racemic->Ru_Complex Coordination Product_Syn Syn-Chlorohydrin (Major Product) Ru_Complex->Product_Syn Fast Reduction (k_fast) Product_Anti Anti-Chlorohydrin (Minor Product) Ru_Complex->Product_Anti Slow Reduction (k_slow)

Caption: The DKR cycle relies on the base-catalyzed racemization rate (


) exceeding the reduction rate (

) to ensure high yield and ee.
Recommended Protocol: Ru-Noyori Transfer Hydrogenation

Reagents:

  • Catalyst: [Ru(p-cymene)(S,S)-TsDPEN] (or the R,R enantiomer depending on desired product).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) OR Isopropanol.

  • Solvent: DCM or DMF (DMF enhances racemization rate).

Step-by-Step Workflow:

  • Catalyst Prep: Dissolve [Ru(p-cymene)Cl

    
    ]
    
    
    
    and (S,S)-TsDPEN in isopropanol. Heat to 80°C for 1 hour to form the active 16e- species.
  • Substrate Addition: Cool to 0°C. Add this compound.

  • The "Trigger": Add the hydrogen source (HCOOH/Et

    
    N).
    
    • Critical Note: The amine base serves two roles: it activates the Ru-catalyst and catalyzes the racemization of the substrate.

  • Reaction: Stir at 25-30°C. Monitor by HPLC.

    • Target: >98% conversion, >95% ee, >10:1 dr (syn/anti).

Troubleshooting Guide: Reduction
SymptomProbable CauseCorrective Action
Low Enantiomeric Excess (ee) Racemization (

) is slower than reduction (

).
Increase Base: Add exogenous base (e.g., KOH or DBU) to speed up racemization. Switch Solvent: Change to DMF or DMSO to facilitate enolization.
Low Diastereoselectivity (dr) Poor catalyst facial discrimination.Lower Temperature: Reduce reaction temp to 0°C or -10°C (but ensure base is strong enough to maintain racemization).
Stalled Conversion HCl byproduct poisoning the catalyst.Buffer System: Ensure sufficient amine is present to scavenge HCl generated from minor decomposition.
Dehalogenation Over-reduction (removal of Cl).Switch H-Source: Move from H

gas (pressure) to Transfer Hydrogenation (HCOOH/TEA). Ru-Noyori is less prone to dehalogenation than Pd/C.

Module 3: Enzymatic Alternatives (Biocatalysis)

User Query: "Chemical catalysis is giving me metal residues. Can I use enzymes?"

Technical Insight: Ketoreductases (KREDs) are highly effective for this substrate. The "fluorine effect" often improves enzyme binding affinity compared to the non-fluorinated analog.

Advantages:

  • Operates at pH 7-8 (perfect for DKR as spontaneous racemization occurs at this pH for this specific substrate).

  • Access to both syn and anti diastereomers by selecting different KRED variants.

Protocol Summary:

  • Buffer: KPi (pH 7.5) with 10% IPA.

  • Cofactor: NADP+ and a recycling system (GDH/Glucose or IPA).

  • Enzyme: Screen KRED panels (e.g., Codexis, Johnson Matthey). Look for "anti-Prelog" enzymes for specific stereoisomers.

Module 4: Nucleophilic Substitution (Post-Reduction)

User Query: "I have the chiral chlorohydrin. How do I swap the Chlorine for an Azide or Amine without racemizing?"

The Challenge: The benzylic position is prone to S_N1 pathways (stabilized cation), which leads to racemization.

Decision Logic:

Substitution_Logic Start Start: Chiral Chlorohydrin Goal Desired Nucleophile (Nu) Start->Goal Path_A Direct Displacement (S_N2) Goal->Path_A Strong Nu (N3-, CN-) Polar Aprotic Solvent Path_B Epoxide Formation (Darzens) Goal->Path_B Base Treatment (KOH/MeOH) Result_A Inversion of Configuration Path_A->Result_A Control Temp < 0°C Risk Risk: Racemization (S_N1) Path_A->Risk High Temp / Protic Solvent Result_B Retention (Double Inversion) Path_B->Result_B Ring Opening with Nu

Caption: Choose the pathway based on the desired stereochemistry. Epoxide formation allows for 'retention' via a double-inversion mechanism.

Technical Recommendation:

  • To Invert Stereocenter: Use NaN

    
     in DMF at 0°C. The low temperature suppresses S_N1 carbocation formation.
    
  • To Retain Stereocenter: Treat the chlorohydrin with KOH to form the epoxide (inversion #1). Then open the epoxide with your nucleophile (inversion #2). Net result = Retention.

References & Further Reading

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation of

    
    -Substituted Ketones." Journal of the American Chemical Society, 1996. (Foundational work on Ru-catalyzed DKR). 
    
  • Cross, D. J., et al. "Dynamic Kinetic Resolution of

    
    -Chloro-
    
    
    
    -Keto Esters." Chemical Communications, 2005. (Demonstrates DKR principles on similar chlorinated substrates).
  • Codexis & Merck. "Biocatalytic Dynamic Reductive Kinetic Resolution." Journal of the American Chemical Society, 2010. (Enzymatic routes for labile

    
    -chiral centers). 
    
  • Johnson, J. S., et al. "Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation."[2] Journal of the American Chemical Society, 2012.[2] (Specific application to aryl ketones).

Disclaimer: This guide assumes standard laboratory safety protocols (GLP). This compound is a potent lachrymator and skin irritant. Handle in a fume hood.

Sources

Minimizing impurities in the synthesis of psychoactive compounds from 1-Chloro-1-(4-fluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluorinated Phenethylamine Precursors (1-Chloro-1-(4-fluorophenyl)propan-2-one)

Status: Operational Audience: Analytical Chemists, Forensic Researchers, Process Development Scientists Compliance Notice: This guide is intended for legitimate research purposes, including the preparation of analytical standards, toxicological screening, and forensic impurity profiling. The synthesis of Schedule I/II controlled substances (such as 4-Fluoroamphetamine) without appropriate licensure is illegal.

Introduction: The -Haloketone Challenge

You are working with This compound , a highly reactive


-chloro ketone. Unlike standard benzyl methyl ketones (BMK), this precursor possesses a chlorine atom at the benzylic position, introducing significant electrophilicity and susceptibility to rearrangement.

Our support data indicates that 90% of purity failures stem from three specific mechanisms:

  • Favorskii Rearrangement (induced by alkoxide bases).[1]

  • Pyrazine Dimerization (self-condensation during amination).

  • Hydrolytic Degradation (moisture sensitivity).

Module 1: Precursor Integrity & Storage

Issue: My starting material (this compound) has turned from pale yellow to dark orange/brown.

Diagnosis: Autocatalytic Acid Decomposition.


-Halo ketones are inherently unstable. Trace moisture hydrolyzes the C-Cl bond, releasing Hydrochloric Acid (HCl). This acid catalyzes further enolization and polymerization of the ketone.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Acrid Smell (HCl) Hydrolysis due to moisture ingress.Immediate: Wash with cold saturated NaHCO₃ solution, dry over MgSO₄, and re-distill under high vacuum.
Darkening/Tars Polymerization via aldol-type condensation.Prevention: Store at -20°C under Argon. Add a stabilizer (e.g., trace Na₂CO₃) to scavenge acid.
Low Assay (<95%) Formation of

-hydroxy ketone.
Purification: Silica gel chromatography (Hexane/EtOAc 9:1). The hydroxy impurity is much more polar.
Module 2: Reaction Optimization (Amination Step)

Issue: I am detecting high molecular weight impurities (M+ = 300-302 Da) and yellow discoloration in the crude amine.

Diagnosis: Pyrazine Formation (Dimerization). During the reaction with amines (e.g., ammonia or methylamine), the intermediate


-amino ketone is unstable. Two molecules can condense to form a dihydropyrazine, which oxidizes to a fluorinated pyrazine  derivative. This is the "Yellow Impurity."

Critical Control Points:

  • Concentration Control: High concentrations favor bimolecular condensation (dimerization).

    • Guideline: Maintain dilute conditions (0.1 M - 0.2 M) for the amination step.

  • Temperature Management:

    • Guideline: Perform the initial amine addition at -10°C to 0°C . Higher temperatures exponentially increase the rate of self-condensation vs. the desired reduction.

  • Base Selection (The Favorskii Trap):

    • Warning: Do NOT use strong alkoxide bases (e.g., NaOMe, NaOEt) if your goal is substitution. These trigger the Favorskii Rearrangement , collapsing the structure into a cyclopropanone intermediate and yielding a fluorinated propanoic acid derivative instead of the amine.

Module 3: Impurity Visualization & Logic

The following diagram maps the divergence points where impurities are generated based on reaction conditions.

ImpurityPathways Start 1-Chloro-1-(4-fluorophenyl) propan-2-one Favorskii Favorskii Rearrangement (Ester/Amide Byproducts) Start->Favorskii Strong Base (Alkoxides) Hydrolysis 1-Hydroxy-1-(4-fluorophenyl) propan-2-one Start->Hydrolysis Moisture/H2O Amination Intermediate α-Amino Ketone Start->Amination Amine Source (Controlled pH) Target Target: Fluorinated Phenethylamine Amination->Target Reduction (NaBH4/LAH) Pyrazine Pyrazine Dimer (Yellow Impurity) Amination->Pyrazine Self-Condensation (High Conc/Temp)

Figure 1: Reaction divergence pathways for


-chloro ketones. Red paths indicate irreversible impurity formation.
Module 4: Analytical Reference Data (FAQ)

Q: How do I distinguish the regioisomers in GC-MS? A: The chlorine atom migration is rare but possible. However, the most common confusion is between the target and the iso-impurities.

CompoundDescriptionKey MS Fragment Ions (m/z)Origin
Target Analyte 4-Fluoroamphetamine (4-FA)44, 109, 136Correct Synthesis
Impurity A 1-(4-Fluorophenyl)-1,2-propanedione123, 95Oxidation/Hydrolysis
Impurity B Fluorinated Pyrazine Dimer300 (M+), 150Dimerization
Impurity C

-Hydroxy Ketone
153, 109Hydrolysis of precursor

Q: Can I remove the pyrazine impurity via recrystallization? A: Pyrazines are lipophilic and often co-crystallize with the free base.

  • Protocol: Convert the crude oil to the Hydrochloride salt . The basic pyrazines form salts less readily or have vastly different solubility profiles in Isopropanol/Acetone mixtures.

  • Step: Dissolve crude oil in dry Et₂O -> Bubble dry HCl gas -> Filter precipitate -> Recrystallize from boiling IPA.

References
  • Favorskii Rearrangement Mechanism

    • Title: The Favorskii Rearrangement of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -Halo Ketones.[2][3]
      
    • Source: Organic Chemistry Portal.[3]

    • Link:[Link]

  • Forensic Impurity Profiling

    • Title: Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine.[4][5]

    • Source: N
    • Link:[Link]

  • Pyrazine Formation in Amination

    • Title: The identification of 4-methylamphetamine and its synthesis by-products in forensic samples.[6]

    • Source: Forensic Science International (via ResearchG
    • Link:[Link]

  • Precursor Stability Data

    • Title: this compound Compound Summary.
    • Source: PubChem.[7]

    • Link:[Link]

Sources

Validation & Comparative

Spectroscopic Differentiation of 1-Chloro-1-(4-fluorophenyl)propan-2-one and Regioisomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary & Strategic Context

In the landscape of forensic analysis and pharmaceutical intermediate profiling, 1-Chloro-1-(4-fluorophenyl)propan-2-one (hereafter referred to as


-Cl-4F-P2P ) represents a critical analytical challenge. As a direct chlorinated derivative of 4-fluorophenylacetone, it serves as a potential marker for specific synthetic routes to 4-Fluoroamphetamine (4-FA) .

However, its structural isomer, 2-Chloro-1-(4-fluorophenyl)propan-1-one (hereafter


-Cl-4F-Cath ), is a precursor to the synthetic cathinone Flephedrone (4-FMC) . These two compounds share the same molecular formula (

) and exact mass (

Da), rendering standard low-resolution Mass Spectrometry (MS) screening prone to misidentification.

This guide provides a definitive spectroscopic framework to differentiate these regioisomers, ensuring high-confidence identification in drug development and forensic casework.

Comparative Technical Specifications

The following table summarizes the critical physicochemical and spectroscopic distinctions between the target analyte and its primary regioisomer.

FeatureTarget:

-Cl-4F-P2P
Alternative:

-Cl-4F-Cath
Structure

-Chloro-phenylacetone

-Chloro-propiophenone
Carbonyl Position C2 (Isolated from Ring)C1 (Conjugated with Ring)
Chlorine Position C1 (Benzylic)C2 (Aliphatic)
Primary MS Ion m/z 143 (Benzylic cation)m/z 123 (4-Fluorobenzoyl)

H NMR Methyl
Singlet (

~2.2 ppm)
Doublet (

~1.7 ppm)
IR Carbonyl (

)
~1725-1740 cm⁻¹ (Non-conjugated)~1680-1700 cm⁻¹ (Conjugated)
Synthetic Origin Halogenation of 4-F-P2P (4-FA route)Halogenation of 4-F-Propiophenone (Cathinone route)

Deep-Dive Spectroscopic Analysis

Mass Spectrometry (GC-EI-MS)

Differentiation Mechanism:


-Cleavage Fragmentation Rules

In Electron Ionization (70 eV), ketone fragmentation is driven by


-cleavage adjacent to the carbonyl group.[1] This creates distinct base peaks for the two isomers.
  • 
    -Cl-4F-P2P (Target): 
    
    • Cleavage between C1 and C2 yields the resonance-stabilized

      
      -chlorobenzyl cation .
      
    • Diagnostic Ion:

      
      143  (and 
      
      
      
      145 isotope).
    • Secondary Ion:

      
       43 (
      
      
      
      ).
    • Absence: The benzoyl ion (

      
       123) is typically weak or absent because the carbonyl is not attached to the ring.
      
  • 
    -Cl-4F-Cath (Alternative): 
    
    • Cleavage between C1 and C2 yields the stable 4-fluorobenzoyl cation .

    • Diagnostic Ion:

      
      123  (Base Peak).
      
    • Secondary Ion:

      
       95 (Fluorophenyl cation, loss of CO).
      
Visualization: MS Fragmentation Pathway

MS_Fragmentation cluster_legend Key Differentiator Target α-Cl-4F-P2P (Target) Frag1 Fragment: [4-F-Ph-CHCl]+ Target->Frag1 α-Cleavage (C1-C2) Alt β-Cl-4F-Cath (Alternative) Frag2 Fragment: [4-F-Ph-CO]+ Alt->Frag2 α-Cleavage (C1-C2) Ion1 m/z 143 (Base Peak) Frag1->Ion1 Ion2 m/z 123 (Base Peak) Frag2->Ion2

Caption: Comparative fragmentation pathways showing the divergence in base peak formation due to carbonyl position.

Nuclear Magnetic Resonance ( H NMR)

Differentiation Mechanism: Spin-Spin Coupling

The proton environment of the methyl group (C3) is the most rapid identifier.

  • 
    -Cl-4F-P2P:  The methyl group is attached to the carbonyl (
    
    
    
    ). There are no adjacent protons on the other side of the carbonyl to couple with.
    • Result: A sharp Singlet at

      
       2.1–2.3 ppm.
      
  • 
    -Cl-4F-Cath:  The methyl group is attached to the methine carbon (
    
    
    
    ). It couples with the single proton on the methine group.
    • Result: A distinct Doublet at

      
       1.6–1.8 ppm.
      
Infrared Spectroscopy (FT-IR)

Differentiation Mechanism: Conjugation Effects

  • 
    -Cl-4F-P2P:  The carbonyl is isolated from the aromatic ring by the 
    
    
    
    hybridized C1. The electronegative chlorine at the
    
    
    -position exerts an inductive effect, slightly increasing the wavenumber.
    • Band: 1725–1740 cm⁻¹ .

  • 
    -Cl-4F-Cath:  The carbonyl is directly conjugated with the aromatic ring. Resonance delocalization weakens the 
    
    
    
    bond, lowering the frequency, despite the
    
    
    -halogen effect.
    • Band: 1680–1700 cm⁻¹ .

Experimental Protocols

Protocol A: Sample Preparation for GC-MS

Objective: Prevent thermal degradation during injection.

  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Derivatization (Optional but Recommended): To verify the ketone moiety, add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins.

    • Note: Enolizable ketones may form TMS-enol ethers.

  • GC Parameters:

    • Column: DB-5MS (30m x 0.25mm, 0.25µm film).

    • Inlet Temp: 250°C (Split 20:1).

    • Oven: 80°C (1 min)

      
       15°C/min 
      
      
      
      280°C (5 min).
    • MS Source: EI mode (70 eV), Scan range 40–400 amu.

Protocol B: Rapid Spot Test (Colorimetric)

Objective: Preliminary screening.

  • Reagent: 2,4-Dinitrophenylhydrazine (2,4-DNPH) solution.

  • Procedure: Add 2 drops of sample solution to 2 drops of reagent.

  • Observation: Both isomers will form a yellow-orange precipitate (hydrazone formation), confirming the ketone.

    • Differentiation: This test confirms the functional group but cannot distinguish the isomers. It serves as a validation of sample integrity before spectral analysis.

Analytical Workflow Diagram

The following decision tree outlines the logical flow for identifying an unknown chlorinated fluorophenyl ketone.

Workflow Start Unknown Sample (C9H8ClFO) IR Step 1: FT-IR Analysis Start->IR Conj Band ~1690 cm⁻¹ (Conjugated) IR->Conj NonConj Band ~1730 cm⁻¹ (Non-Conjugated) IR->NonConj MS_Path Step 2: GC-MS Analysis Conj->MS_Path NonConj->MS_Path Base123 Base Peak: m/z 123 (Benzoyl) MS_Path->Base123 If Conjugated Base143 Base Peak: m/z 143 (Benzyl-Cl) MS_Path->Base143 If Non-Conjugated Result_Cath ID: 2-Chloro-1-(4-fluorophenyl)propan-1-one (Cathinone Precursor) Base123->Result_Cath Result_P2P ID: this compound (Target Analyte) Base143->Result_P2P

Caption: Logical decision tree for differentiating regioisomers using combined IR and MS data.

References

  • National Center for Biotechnology Information (2025). this compound - CID 23211-68-9. PubChem Database.[2][3] [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk Assessment Report on 4-Fluoroamphetamine (4-FA). Discusses impurity profiling and P2P precursors. [Link]

  • Westphal, F., et al. (2012). Differentiation of regioisomeric ring-substituted fluorophenethylamines by GC-MS and NMR spectroscopy. Forensic Science International. (Contextual grounding for regioisomer differentiation). [Link]

  • SWGDRUG (2024). Mass Spectral Library - Version 3.12. Scientific Working Group for the Analysis of Seized Drugs.[4] [Link]

Sources

The Impact of Fluorination on the Biological Activity of Synthetic Cathinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modulating Bioactivity

In the landscape of medicinal chemistry and drug development, the introduction of fluorine into a molecule is a well-established strategy to modulate its pharmacokinetic and pharmacodynamic properties. Synthetic cathinones, a class of psychoactive compounds that are β-keto analogues of amphetamines, are no exception to this chemical maneuvering.[1][2][3] These compounds primarily exert their effects by interacting with monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—acting as either reuptake inhibitors or releasing agents.[4][5][6]

This guide provides a comparative analysis of fluorinated versus non-fluorinated cathinone analogs. We will delve into the structure-activity relationships that govern their biological effects, supported by experimental data from in vitro and in vivo studies. The objective is to offer researchers, scientists, and drug development professionals a clear, evidence-based understanding of how a single atomic substitution can profoundly alter the pharmacological profile of these compounds.

Structural Framework: Cathinone and its Fluorinated Analogs

The basic cathinone structure consists of a phenyl ring attached to an ethylamine chain with a ketone group at the beta position. Fluorination typically occurs on the phenyl ring, with the position of the fluorine atom (ortho, meta, or para) significantly influencing the molecule's interaction with its biological targets.[4]

Below is a generalized representation of the chemical structures of a non-fluorinated cathinone (methcathinone) and its fluorinated analog (4-fluoromethcathinone).

Caption: General structures of Methcathinone and 4-Fluoromethcathinone.

In Vitro Analysis: Monoamine Transporter Interactions

The primary mechanism of action for synthetic cathinones involves the modulation of monoamine transporters.[6] Fluorination can significantly alter a compound's potency and selectivity for these transporters.

Monoamine Transporter Uptake Inhibition

A key measure of a compound's activity at monoamine transporters is its ability to inhibit the reuptake of neurotransmitters. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

A study directly comparing the inhibitory effects of methcathinone and its para-halogenated analogs on human monoamine transporters (hDAT, hNET, and hSERT) expressed in HEK 293 cells revealed a significant impact of fluorination on serotonergic activity. While all tested compounds displayed similar potency at inhibiting dopamine uptake, para-fluorination increased the inhibitory potency at the serotonin transporter by approximately one order of magnitude compared to the non-substituted methcathinone.[7] This shift towards a more serotonergic profile is a crucial consequence of para-fluorination.

CompoundhDAT IC50 (µM)hNET IC50 (µM)hSERT IC50 (µM)DAT/SERT Selectivity Ratio
Methcathinone 6.60.8540.12
4-Fluoromethcathinone (4-FMC) 4.80.65.30.91

Data sourced from Luethi et al. (2019).[7]

The data clearly illustrates that the introduction of a fluorine atom at the para position of the phenyl ring enhances the compound's ability to inhibit serotonin reuptake, thereby reducing its selectivity for the dopamine transporter over the serotonin transporter.[7]

Neurotransmitter Release

Beyond inhibiting reuptake, many cathinones also act as substrates for monoamine transporters, inducing the reverse transport or "release" of neurotransmitters from the presynaptic terminal. This action is characteristic of amphetamine-like stimulants.

Studies have shown that 4-fluoromethcathinone (4-FMC), similar to mephedrone (4-methylmethcathinone), acts as a substrate at hDAT, hSERT, and hNET, inducing neurotransmitter release.[8] Notably, at the norepinephrine transporter (hNET), 4-FMC has been found to be a more efficacious releaser than methamphetamine.[8] This suggests that fluorination can preserve or even enhance the releasing capabilities of cathinone analogs, particularly at noradrenergic synapses.

Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay

To provide a practical context for the data presented, here is a representative protocol for determining the monoamine transporter uptake inhibition of test compounds.

Objective: To measure the IC50 values of test compounds for the inhibition of dopamine, norepinephrine, and serotonin uptake in HEK 293 cells stably expressing the respective human transporters.

Materials:

  • HEK 293 cells stably transfected with hDAT, hNET, or hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

  • Test compounds (fluorinated and non-fluorinated cathinones) and reference compounds (e.g., cocaine)

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Methodology:

  • Cell Culture: Culture the transfected HEK 293 cells in appropriate medium until they reach a confluent monolayer in 96-well plates.

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and reference compounds in assay buffer. Prepare a solution of the radiolabeled neurotransmitter in assay buffer at a concentration near its Km for the respective transporter.

  • Pre-incubation: Wash the cell monolayers with assay buffer. Add the various concentrations of the test compounds to the wells and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter solution to each well. Incubate for a defined period (e.g., 5-10 minutes) at 37°C. This timeframe should be within the linear range of uptake for each transporter.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled neurotransmitter.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with a lysis buffer or distilled water). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor like cocaine) from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for a typical monoamine transporter uptake assay.

In Vivo Analysis: Behavioral Effects

The alterations in monoamine transporter activity observed in vitro translate to distinct behavioral profiles in vivo. Locomotor activity is a commonly used measure to assess the stimulant effects of these compounds in animal models.

A study comparing the effects of methcathinone (MC) and 3-fluoromethcathinone (3-FMC) on locomotor activity in mice found that both compounds produced a dose-dependent increase in horizontal movement.[9][10] This indicates that both the non-fluorinated parent compound and its meta-fluorinated analog possess significant psychostimulant properties.[10] The locomotor stimulation induced by both MC and 3-FMC was abolished by a selective D1-dopamine receptor antagonist, confirming that these effects are mediated by the dopaminergic system.[9][10]

Furthermore, in vivo microdialysis in the mouse striatum revealed that both MC and 3-FMC lead to potent increases in extracellular levels of both dopamine and serotonin, which is consistent with their in vitro profiles as monoamine releasers.[9][10]

Metabolism and Potential for Neurotoxicity

The metabolism of synthetic cathinones typically involves N-demethylation and the reduction of the keto group to form alcohol metabolites.[11] For fluorinated analogs, these pathways are also observed. For instance, in vitro studies with 3-fluoromethcathinone have identified N-demethylated and keto-reduced products as the main metabolites.[11]

Regarding neurotoxicity, while data is still emerging, there are indications that para-halogenation may increase the risk of serotonergic neurotoxicity due to the enhanced potency at the serotonin transporter.[7] Additionally, para-halogenated amphetamines and cathinones have been shown to increase cytotoxicity in human hepatoma cells, suggesting a potential for hepatic toxicity.[7] It is hypothesized that the increased serotonergic activity, coupled with potent dopaminergic effects, could contribute to these toxic outcomes.[7]

Conclusion

The fluorination of cathinone analogs is a powerful tool that significantly modifies their biological activity. Key takeaways from this comparative analysis include:

  • Increased Serotonergic Potency: Para-fluorination, in particular, tends to increase a compound's potency as a serotonin transporter inhibitor, shifting its profile from being more selective for dopamine and norepinephrine transporters to a more balanced or even serotonin-dominant profile.[7]

  • Preserved Stimulant Activity: Both fluorinated and non-fluorinated cathinones demonstrate robust psychostimulant effects in vivo, primarily mediated by the dopaminergic system.[9][10]

  • Maintained Releasing Properties: Fluorination does not necessarily abolish the ability of these compounds to act as monoamine releasing agents.[8]

  • Potential for Altered Toxicity: The shift towards increased serotonergic activity in some fluorinated analogs may carry an increased risk of serotonergic toxicity.[7]

This guide underscores the importance of detailed pharmacological and toxicological profiling of novel psychoactive substances. For researchers in drug development, understanding the nuanced effects of structural modifications like fluorination is paramount for designing safer and more effective therapeutic agents. The experimental frameworks provided herein offer a starting point for the rigorous evaluation of such compounds.

References

  • Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. (2023). Toxics, 11(3), 293. [Link]

  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 439. [Link]

  • Gatch, M. B., et al. (2018). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. Drug and Alcohol Dependence, 185, 363-370. [Link]

  • Eshleman, A. J., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Journal of Pharmacology and Experimental Therapeutics, 345(3), 499-507. [Link]

  • Niello, M., et al. (2020). para-Trifluoromethyl-methcathinone is an allosteric modulator of the serotonin transporter. British Journal of Pharmacology, 177(7), 1649-1664. [Link]

  • SOFT Designer Drug Committee. (2013). Flephedrone. SOFT-Tox.org. [Link]

  • Angoa-Pérez, M., et al. (2014). Psychoactive Bath Salts and Neurotoxicity Risk. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 53, 79-84. [Link]

  • Nadal-Gratacós, N., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • United Nations Office on Drugs and Crime. (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC. [Link]

  • Bonson, K. R., et al. (2020). Scheduling synthetic cathinone substances under the Controlled Substances Act. Journal of Addiction and Addictive Disorders. [Link]

  • Wires, M., et al. (2018). Cognitive deficits and neurotoxicity induced by synthetic cathinones: is there a role for neuroinflammation?. Neuroscience & Biobehavioral Reviews, 93, 16-27. [Link]

  • Majchrzak, M., et al. (2023). Mephedrone and Its Metabolites: A Narrative Review. International Journal of Molecular Sciences, 24(16), 12693. [Link]

  • Angoa-Pérez, M., et al. (2014). Neurotoxicology of Synthetic Cathinone Analogs. Current Topics in Behavioral Neurosciences, 16, 241-258. [Link]

  • Johnson, L. A. (2013). METHOD DEVELOPMENT FOR THE DETECTION OF SYNTHETIC CATHINONES AND INVESTIGATION OF THEIR METABOLISM USING HUMAN MICROSOMES. East Tennessee State University. [Link]

  • Saha, K., et al. (2015). 'Second-Generation' Mephedrone Analogs, 4-MEC and 4-MePPP, Differentially Affect Monoamine Transporter Function. Neuropsychopharmacology, 40(6), 1321-1331. [Link]

  • Wojcieszak, J., et al. (2019). Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum. Neurotoxicity Research, 35(3), 594-605. [Link]

  • Zanda, M. T., et al. (2021). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. Frontiers in Pharmacology, 12, 654061. [Link]

  • Piacentino, D., et al. (2023). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. Toxics, 11(3), 293. [Link]

  • Wojcieszak, J., et al. (2020). Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles. Neurotoxicity Research, 38(2), 536-551. [Link]

  • Shetty, R. A., et al. (2023). Comparison of locomotor stimulant and drug discrimination effects of four synthetic cathinones to commonly abused psychostimulants. Journal of Psychopharmacology, 37(5), 520-528. [Link]

  • Gatch, M. B., et al. (2013). Locomotor Stimulant and Discriminative Stimulus Effects of “Bath Salt” Cathinones. Journal of Pharmacology and Experimental Therapeutics, 347(2), 335-343. [Link]

  • Zawilska, J. B., & Wojcieszak, J. (2024). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. International Journal of Molecular Sciences, 25(7), 3745. [Link]

  • Wojcieszak, J., et al. (2019). Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum. Neurotoxicity Research, 35(3), 594-605. [Link]

  • Wojcieszak, J., et al. (2019). Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum. Neurotoxicity Research, 35(3), 594-605. [Link]

  • Sandtner, W., et al. (2019). Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors. VCU Scholars Compass. [Link]

  • Kavanagh, P., et al. (2017). Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. Drug Testing and Analysis, 9(3), 378-388. [Link]

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 361(3), 409-420. [Link]

  • Kociotan, M., et al. (2015). 3-FLUOROMETHCATHINONE, A STRUCTURAL ANALOG OF MEPHEDRONE, INHIBITS GROWTH AND INDUCES CELL CYCLE ARREST IN HT22 MOUSE HIPPOCAMPA. Journal of Physiology and Pharmacology, 66(4), 579-586. [Link]

  • World Health Organization. (2014). 4‐Fluoromethcathinone (flephedrone; 4‐FMC). Critical Review Report. Expert Committee on Drug Dependence. [Link]

  • Zwartsen, A., et al. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Pharmacology, 11, 60. [Link]

  • Meyer, M. R., et al. (2013). New cathinone-derived designer drugs 3-bromomethcathinone and 3-fluoromethcathinone: studies on their metabolism in rat urine and in human liver microsomes and on their detectability in urine by GC-MS. Journal of Mass Spectrometry, 48(11), 1226-1236. [Link]

  • Cameron, K. N., et al. (2017). Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters. Advances in Pharmacology, 79, 79-106. [Link]

  • World Health Organization. (2014). 4-Fluoromethcathinone. Expert Committee on Drug Dependence Information Repository. [Link]

  • Nadal-Gratacós, N., et al. (2022). Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP (“flakka”) Derivatives. International Journal of Neuropsychopharmacology, 25(2), 125-138. [Link]

  • Kolanos, R., et al. (2020). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Bioorganic & Medicinal Chemistry Letters, 30(16), 127318. [Link]

Sources

"1-Chloro-1-(4-fluorophenyl)propan-2-one" versus 1-chloro-1-phenylpropan-2-one in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison: 1-Chloro-1-(4-fluorophenyl)propan-2-one vs. 1-Chloro-1-phenylpropan-2-one in Heterocyclic Synthesis

Executive Summary

This guide provides a technical comparison between 1-chloro-1-phenylpropan-2-one (C-P2P) and its fluorinated analog, This compound (C-F-P2P) . Both compounds are


-halo ketones featuring a reactive benzylic chloride moiety, making them high-value electrophiles for the synthesis of heterocyclic scaffolds (e.g., thiazoles, imidazoles) and pharmaceutical intermediates.

While C-P2P serves as the standard baseline reagent, C-F-P2P is increasingly favored in medicinal chemistry programs. The introduction of the fluorine atom at the para position imparts critical metabolic stability by blocking Cytochrome P450 oxidation sites, while simultaneously modulating the electrophilicity of the benzylic carbon through inductive effects.[1]

Electronic & Steric Profile

The substitution of Hydrogen with Fluorine at the para position fundamentally alters the reactivity profile of the molecule.

Feature1-Chloro-1-phenylpropan-2-one This compound Impact on Synthesis
Hammett Constant (

)
0.00 (Reference)+0.06F is weakly electron-withdrawing overall, increasing the electrophilicity of the benzylic carbon.
Inductive Effect (-I) NeutralStrong (-I)Destabilizes carbocation formation (

pathway); Accelerates nucleophilic attack (

pathway).
Resonance Effect (+R) NeutralModerate (+R)Can stabilize radical intermediates, but -I dominates in ground state polarity.
Metabolic Liability High (Para-hydroxylation)Low (Blocked)Key Differentiator: F prevents rapid metabolic clearance in vivo.
Lipophilicity (LogP) ~2.3~2.5Fluorinated analog is slightly more lipophilic, improving membrane permeability in drug candidates.
Mechanistic Insight: The Fluorine Effect

The fluorine atom exerts a strong inductive withdrawal (


) through the 

-bond framework. In nucleophilic substitution reactions (e.g., Hantzsch Thiazole synthesis), this withdrawal pulls electron density away from the benzylic carbon, making it more positive (

). Consequently, C-F-P2P reacts faster with "hard" nucleophiles compared to the non-fluorinated analog, provided the reaction proceeds via an

-like transition state.

Synthetic Utility: Hantzsch Thiazole Synthesis

The primary application for both reagents in drug discovery is the Hantzsch Thiazole Synthesis , where the


-halo ketone is condensed with a thioamide (or thiourea) to form a thiazole ring. This scaffold is ubiquitous in kinase inhibitors and antibiotics.
Comparative Workflow Visualization

HantzschMechanism cluster_effect Fluorine Effect (C-F-P2P) Reactant Alpha-Chloro Ketone (F-Substituted or H) Intermediate1 Transition State (SN2 Attack at Benzylic C) Reactant->Intermediate1 Electrophilic Activation Thiourea Thiourea (Nucleophile) Thiourea->Intermediate1 Intermediate2 Iminothioether Intermediate Intermediate1->Intermediate2 -HCl Cyclization Cyclization & Dehydration Intermediate2->Cyclization Intramolecular Attack Product 2-Aminothiazole Derivative Cyclization->Product -H2O EffectNode Inductive Effect (-I) Accelerates Step 1 EffectNode->Intermediate1

Caption: Mechanistic pathway of Hantzsch synthesis. The electron-withdrawing fluorine (C-F-P2P) accelerates the initial SN2 attack at the benzylic carbon.

Experimental Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)-5-methylthiazole

This protocol is a self-validating system. The formation of the thiazole ring is confirmed by the disappearance of the ketone carbonyl stretch in IR and the distinct shift of the benzylic proton in NMR.

Reagents:

  • Substrate: this compound (10 mmol)

    • Alternative: 1-Chloro-1-phenylpropan-2-one (for comparative baseline)

  • Nucleophile: Thiourea (11 mmol, 1.1 eq)

  • Solvent: Ethanol (Absolute, 30 mL)

  • Base: Sodium Acetate (optional, for buffering)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the

    
    -chloro ketone in 30 mL of ethanol.
    
    • Note: C-F-P2P may require gentle warming (30°C) to fully dissolve compared to C-P2P due to higher lipophilicity.

  • Addition: Add 11 mmol of thiourea in a single portion.

  • Reflux: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (amine salt) will appear.
    • Observation: The fluorinated analog often completes the reaction 15–30 minutes faster than the phenyl analog due to the activated benzylic center.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to half volume under reduced pressure.

    • Basify with aqueous Ammonium Hydroxide (10%) to pH 9–10 to liberate the free base.

    • A precipitate will form.

  • Purification: Filter the solid, wash with cold water (3 x 10 mL), and recrystallize from Ethanol/Water.

Yield Comparison (Typical):

  • C-F-P2P: 85–92% (Cleaner reaction profile due to reduced side-reactions at the benzylic position).

  • C-P2P: 80–88%.

Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate precursor for your drug development campaign.

DecisionMatrix Start Select Precursor Q1 Is Metabolic Stability Critical? Start->Q1 Q2 Is Cost the Primary Constraint? Q1->Q2 No ResultF Use C-F-P2P (Fluorinated) Q1->ResultF Yes (Block P450) Q2->ResultF No (Need higher lipophilicity) ResultH Use C-P2P (Non-Fluorinated) Q2->ResultH Yes (Cheaper)

Caption: Strategic decision tree for selecting between fluorinated and non-fluorinated precursors in lead optimization.

Safety & Handling (Crucial)

Both compounds are potent lachrymators (tear-inducing agents) and skin irritants due to the reactive alkyl chloride functionality.

  • Engineering Controls: All weighing and transfers must be performed inside a functioning fume hood.

  • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically quench the alkyl chloride before disposal.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The fluorinated analog is slightly more stable to autoxidation but still prone to degradation over time.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Hantzsch, A. (1887).[2] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational citation for the synthesis protocol).

  • Park, B. K., & Kitteringham, N. R. (1994). Drug metabolism and pharmacokinetics: the role of fluorine. Drug Metabolism Reviews, 26(3), 605-643. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to Fluorinated Building Blocks in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has evolved from a niche tactic to a cornerstone of rational drug design. It is estimated that over half of all newly approved small-molecule drugs contain at least one fluorine atom, a statistic that underscores the profound impact of this unique element on drug efficacy and developability.[1] This guide provides an in-depth comparison of fluorinated and non-fluorinated compounds, offering experimental data, detailed protocols, and mechanistic insights to guide researchers, scientists, and drug development professionals in harnessing the power of fluorinated building blocks.

The Unique Physicochemical Profile of Fluorine

Fluorine's remarkable influence in drug design stems from its distinctive properties. It is the most electronegative element, yet it is only slightly larger than a hydrogen atom (van der Waals radius of ~1.47 Å for F vs. ~1.20 Å for H).[2] This combination allows it to act as a "super-hydrogen," subtly altering a molecule's characteristics without adding significant steric bulk.[3][4] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, contributing to increased molecular stability.[2] These fundamental attributes translate into a suite of advantages that can be strategically leveraged to overcome common drug development hurdles.

Enhancing Metabolic Stability: Blocking the Path of Degradation

A primary reason for incorporating fluorine into drug candidates is to enhance their metabolic stability.[5][6][7] Many promising compounds fail due to rapid breakdown by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily.[7] By replacing a metabolically labile carbon-hydrogen (C-H) bond with a robust C-F bond, chemists can effectively shield the molecule from oxidative metabolism.[2][7]

Comparative Analysis of Metabolic Stability

The following table presents a quantitative comparison of the metabolic stability of non-fluorinated compounds and their fluorinated analogs, as determined by in vitro liver microsome assays. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[7]

Compound PairNon-Fluorinated (Parent)Fluorinated AnalogFold Improvement in t½Reference
JAK Inhibitor t½ = 30 mint½ = 60 min2.0x[8]
PI3K Inhibitor CLint = 50 µL/min/mgCLint = 25 µL/min/mg2.0x (inversely)[8]
BTK Inhibitor Oral Exposure (AUC) = XOral Exposure (AUC) = 2X2.0x[8]
Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of a test compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.[7]

Materials:

  • Test compound and its fluorinated analog

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Thaw liver microsomes on ice.

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

    • Vortex and centrifuge to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[7]

Modulating Physicochemical Properties for Optimal Performance

Beyond metabolic stability, fluorination offers a powerful tool for fine-tuning a molecule's physicochemical properties, including its acidity/basicity (pKa) and lipophilicity (LogP). These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

pKa Modulation: Fine-Tuning Ionization

Due to its strong electron-withdrawing inductive effect, fluorine can significantly lower the pKa of nearby acidic groups and the pKa of the conjugate acids of basic groups.[2][9] This modulation of a compound's ionization state at physiological pH can have profound effects on its solubility, cell membrane permeability, and binding interactions.[2][6] For instance, reducing the basicity of an amine can enhance oral bioavailability by improving its ability to cross cellular membranes.[6]

Lipophilicity Tuning: A Context-Dependent Effect

The impact of fluorine on lipophilicity is nuanced and highly context-dependent.[8] A single fluorine substitution on an aromatic ring often leads to a slight increase in lipophilicity.[2] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF₃) group can sometimes decrease lipophilicity.[2][10] This ability to subtly adjust a molecule's lipophilicity is invaluable for optimizing its solubility, permeability, and potential for blood-brain barrier penetration.[5][8]

The following diagram illustrates the workflow for evaluating the impact of fluorination on key drug properties.

G cluster_0 Lead Compound cluster_1 Fluorination Strategy cluster_2 Comparative Analysis cluster_3 Decision Making Lead Non-Fluorinated Lead Synth Synthesize Fluorinated Analogs Lead->Synth MetStab Metabolic Stability Assay Synth->MetStab pKa pKa Determination Synth->pKa LogP LogP Measurement Synth->LogP Binding Binding Affinity Assay Synth->Binding Data Analyze Data MetStab->Data pKa->Data LogP->Data Binding->Data Select Select Optimal Candidate Data->Select

Caption: Workflow for evaluating fluorinated drug candidates.

Enhancing Binding Affinity and Selectivity

The introduction of fluorine can also lead to improved binding affinity and selectivity for the target protein.[1][6] This can be attributed to several factors:

  • Favorable Interactions: The polarized C-F bond can participate in favorable dipole-dipole, and electrostatic interactions with the protein backbone or specific amino acid residues.[2]

  • Conformational Control: Fluorine can influence the conformational preferences of a molecule through effects like the gauche effect, where the C-F bond prefers a specific dihedral angle relative to other polar groups.[2] This can stabilize the bioactive conformation required for optimal binding.[2][8]

Case Studies: Fluorine in Action

The success of fluorination strategies is best illustrated through real-world examples of approved drugs.

  • Fluoxetine (Prozac®): The introduction of a trifluoromethyl (CF₃) group in fluoxetine increases its lipophilicity, which is crucial for its ability to cross the blood-brain barrier and act as a selective serotonin reuptake inhibitor.[8] The CF₃ group also contributes to its metabolic stability.[8]

  • Ezetimibe (Zetia®): This cholesterol-lowering drug features two para-fluorophenyl groups. These fluorine atoms block sites that are susceptible to metabolic oxidation, thereby improving the drug's pharmacokinetic profile and significantly increasing its activity.[9]

  • Fluoroquinolone Antibiotics (e.g., Ciprofloxacin): The fluorine atom at the C-6 position of the quinolone scaffold enhances the binding affinity to DNA gyrase and broadens the antibacterial spectrum.[8]

Analytical Considerations: The Role of ¹⁹F NMR

The presence of fluorine provides a unique analytical handle for characterizing and quantifying fluorinated compounds. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which minimizes signal overlap.[11][12] This technique is invaluable for confirming the successful incorporation of fluorine, assessing purity, and studying drug-protein interactions.[11][13]

The following diagram illustrates the mechanistic advantages of fluorination in drug design.

G cluster_0 Fluorine Introduction cluster_1 Physicochemical Modifications cluster_2 Improved Pharmacological Profile Start Non-Fluorinated Lead Compound MetStab Increased Metabolic Stability (Blocked Oxidation) Start->MetStab Strong C-F Bond pKa Modulated pKa (Altered Ionization) Start->pKa Inductive Effect Lipophilicity Tuned Lipophilicity (Improved Permeability) Start->Lipophilicity Context-Dependent Conformation Conformational Restriction Start->Conformation Gauche Effect Bioavailability Enhanced Bioavailability MetStab->Bioavailability HalfLife Longer Half-Life MetStab->HalfLife pKa->Bioavailability Lipophilicity->Bioavailability Binding Increased Binding Affinity & Selectivity Conformation->Binding

Caption: Mechanistic advantages of fluorination in drug design.

Conclusion

The strategic use of fluorinated building blocks is a powerful and well-established approach in modern drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can effectively address common challenges such as poor metabolic stability, suboptimal physicochemical properties, and insufficient binding affinity. The ability to fine-tune these parameters with minimal steric perturbation makes fluorine an indispensable tool for optimizing lead compounds and accelerating the development of safer and more effective medicines. As synthetic methodologies for the precise introduction of fluorine continue to advance, the impact of this "magic bullet" atom on drug design is set to grow even further.

References

  • Apollo Scientific. (2026, January 19).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Yadav, V., & Singh, R. P. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 42(1), 1-22.
  • Jadhav, S. A. (2024, February 27).
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • O'Hagan, D. (2008, October 4). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
  • Mykhailiuk, P. K. (2024, July 29). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389947.
  • BenchChem. (2025).
  • Mykhailiuk, P. K. (2024, July 29). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389947.
  • Fluorochem. (n.d.).
  • Powers, D. C. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Jadhav, S. A. (2024, February 22).
  • Powers, D. C. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Anglès, d., & Gouverneur, V. (2025, February 17). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
  • Frederiksen, M. W., & Jorgensen, M. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 7(8), 1617-1622.
  • Structure and conformational dynamics of fluorine-containing drugs. (n.d.). World Pharma Today.
  • Anglès, d., & Gouverneur, V. (2025, February 17). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
  • Powers, D. C. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • Fluorine in drug discovery: Role, design and case studies. (2025, September 27).
  • Gauthier, J. (n.d.).
  • Novel method to synthesize valuable fluorinated drug compounds. (2025, February 21). EurekAlert!.
  • Gity, S. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.
  • Novel method to synthesize valuable fluorinated drug compounds. (2025, February 21). ScienceDaily.
  • Szostek, B. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. Bioanalysis, 8(19), 2053-2070.
  • Novel method to synthesize valuable fluorinated drug compounds. (2025, February 25). Bionity.
  • Baraza, L. D. (2021, February 3). Review Article Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NM-AIST Repository.
  • Kumar, S. (2024, December 18). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews: Journal of Medicinal and Organic Chemistry.
  • Yeung, L. W. Y. (2022, April 26). Analysis and characterization of novel fluorinated compounds used in surface treatments products. Chemosphere, 300, 134720.
  • Singh, V. K., & Kumar, S. (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 23(34), 7845-7865.
  • Gauthier, J. R., & Mabury, S. (2023, June 1).
  • Case studies of fluorine in drug discovery. (n.d.). OUCI.
  • Pace, V. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 699.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Semantic Scholar.

Sources

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